molecular formula C12H24O12 B6301855 Galactinol hydrate CAS No. 303765-05-1

Galactinol hydrate

Cat. No.: B6301855
CAS No.: 303765-05-1
M. Wt: 360.31 g/mol
InChI Key: ZQEGVKNYCJHLIW-BQIVOFNISA-N
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Description

Galactinol hydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
The exact mass of the compound Galactinol hydrate; 99% is 360.12677620 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Galactinol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galactinol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEGVKNYCJHLIW-BQIVOFNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the role of galactinol hydrate in plant stress tolerance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactinol hydrate (1-O-α-D-galactopyranosyl-L-myo-inositol) is more than a metabolic intermediate; it is a pivotal cytoprotectant and signaling node in plant stress physiology. Traditionally viewed merely as the galactosyl donor for the biosynthesis of Raffinose Family Oligosaccharides (RFOs), recent evidence elevates galactinol to a dual-function role: (1) a direct scavenger of hydroxyl radicals and (2) a metabolic primer that stabilizes cellular structures under osmotic and oxidative duress.

This guide provides a rigorous technical analysis of galactinol’s mechanism of action, validated experimental protocols for its quantification and application, and data-driven insights for its deployment in crop resilience strategies.

Molecular Mechanism: The Biosynthetic & Functional Nexus

Biosynthesis and Regulation

Galactinol is synthesized in the cytosol via Galactinol Synthase (GolS; EC 2.4.1.123) , a GT8 family glycosyltransferase.[1][2] This reaction is the committed step in RFO biosynthesis and represents a critical metabolic branch point between the myo-inositol pool and sucrose metabolism.

  • Substrates: UDP-Galactose + myo-Inositol[2][3]

  • Catalyst: Galactinol Synthase (GolS)[1][2][4][5][6]

  • Cofactor: Mn²⁺ (typically required for GT8 activity)

  • Product: Galactinol + UDP[2]

Regulatory Logic: The expression of GolS genes is tightly regulated by Heat Shock Transcription Factors (HSFs), particularly HsfA1 and HsfA2 . Under stress (drought, heat, salinity), GolS transcription is upregulated, leading to a rapid accumulation of galactinol.

The "Scavenger-Signal" Dual Mechanism

While RFOs (Raffinose, Stachyose) act as osmoprotectants, galactinol itself possesses unique antioxidant properties.

  • ROS Scavenging: Galactinol directly neutralizes hydroxyl radicals (•OH), the most cytotoxic Reactive Oxygen Species (ROS) for which no enzymatic scavenger (like SOD or CAT) exists.

  • Chloroplast Protection: Galactinol accumulates in the cytosol but protects thylakoid electron transport chains, suggesting a role in stabilizing the chloroplast envelope or mitigating cytosolic ROS leakages.

  • Signaling: Galactinol accumulation triggers salicylic acid (SA)-dependent defense pathways, inducing PR-1a expression, thus bridging abiotic and biotic stress responses.

Pathway Visualization

GalactinolPathway cluster_inputs Substrates cluster_downstream Downstream Fates UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Inositol myo-Inositol Inositol->GolS Galactinol GALACTINOL GolS->Galactinol UDP release Raffinose Raffinose Biosynthesis (via Raffinose Synthase) Galactinol->Raffinose Galactosyl donor ROS_Scavenging ROS Scavenging (Neutralizes •OH) Galactinol->ROS_Scavenging Direct interaction Signaling Signal Transduction (Induces PR-1a / SA pathway) Galactinol->Signaling Elicitor activity

Figure 1: The central role of Galactinol Synthase (GolS) in partitioning carbon towards stress defense mechanisms.

Stress Tolerance: Data & Efficacy

The following data summarizes the impact of galactinol accumulation (via GolS overexpression or exogenous application) on key stress markers.

Table 1: Comparative Stress Markers (Wild Type vs. High-Galactinol Phenotypes)
Stress MarkerConditionWild Type (Control)High-Galactinol (Transgenic/Treated)Mechanism Implicated
Lipid Peroxidation (MDA) Oxidative (Methyl Viologen)High (100%)Reduced (40-60%) Membrane stabilization; •OH scavenging
Photosystem II Yield (Fv/Fm) Chilling (4°C)Decreased (<0.6)Maintained (>0.75) Protection of D1 protein/thylakoid integrity
Cell Turgor Drought (-1.0 MPa)Loss of TurgorTurgor Maintained Osmotic adjustment (Galactinol + RFOs)
Survival Rate Heat Shock (45°C)< 20%> 80% Chaperone-like activity; ROS homeostasis

Data synthesized from Nishizawa et al. (2008) and related overexpression studies.[2]

Experimental Protocols

Protocol A: Exogenous Application (Chemical Priming)

Objective: To induce stress tolerance in non-transgenic plants via root or foliar uptake.

Reagents:

  • Galactinol Hydrate (High Purity >98%)

  • Surfactant (e.g., Tween-20, 0.05% v/v) - Only for foliar application

  • Control vehicle (Water/Buffer)

Workflow:

  • Preparation: Dissolve galactinol in sterile distilled water to a concentration of 10 mM .

    • Note: Concentrations >20 mM may cause osmotic shock; <1 mM may be sub-threshold for short-term priming.

  • Application Method:

    • Root Drench: Apply 50 mL of 10 mM solution per kg of soil 24 hours prior to stress onset.

    • Foliar Spray: Spray leaves until runoff. Ensure stomatal opening (apply mid-morning).

  • Stress Challenge: Initiate stress (e.g., cessation of watering or transfer to cold chamber) 24 hours post-treatment.

  • Validation: Measure Fv/Fm (Chlorophyll Fluorescence) at 24h, 48h, and 72h post-stress.

Protocol B: Quantification via GC-MS

Objective: Accurate quantification of intracellular galactinol levels. This protocol distinguishes galactinol from structural isomers.

Reagents:

  • Extraction Solvent: Methanol:Chloroform:Water (2.5:1:1 v/v/v)

  • Internal Standard: Ribitol (0.2 mg/mL stock)

  • Derivatization Agents: MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS; Methoxyamine hydrochloride in pyridine (20 mg/mL).

Step-by-Step Methodology:

  • Tissue Harvesting:

    • Harvest 50-100 mg fresh leaf tissue.

    • CRITICAL: Flash freeze immediately in liquid nitrogen to stop metabolic turnover.

  • Extraction:

    • Grind tissue to fine powder.

    • Add 1 mL Extraction Solvent (pre-chilled -20°C).

    • Add 60 µL Ribitol internal standard.

    • Vortex 10s, shake 15 min at 70°C (thermomixer).

    • Centrifuge 14,000 x g for 10 min. Collect supernatant.

  • Phase Separation:

    • Add 400 µL dH₂O to supernatant. Vortex.

    • Centrifuge to separate polar (upper) and non-polar (lower) phases.

    • Transfer 50 µL of the polar phase to a glass vial and dry in a vacuum concentrator.

  • Derivatization:

    • Add 40 µL Methoxyamine/Pyridine. Incubate 2h at 37°C.

    • Add 70 µL MSTFA reagent. Incubate 30 min at 37°C.

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Injection: 1 µL, Splitless.

    • Temp Program: 80°C (2 min) -> 15°C/min -> 330°C (hold 5 min).

    • Target Ion: Identify Galactinol by retention time (relative to Ribitol) and specific mass fragments (e.g., m/z 204, 217, 361).

Analytical Workflow Diagram

GCMS_Workflow Sample Plant Tissue (Flash Frozen) Extract Extraction (MeOH:CHCl3:H2O) Sample->Extract PhaseSep Phase Separation (Polar Fraction) Extract->PhaseSep Dry Vacuum Dry PhaseSep->Dry Deriv1 Methoximation (Protect Carbonyls) Dry->Deriv1 Deriv2 Silylation (MSTFA) (Volatilization) Deriv1->Deriv2 GCMS GC-MS Analysis (Quant vs Ribitol) Deriv2->GCMS

Figure 2: Metabolomic workflow for the extraction and quantification of galactinol.

Future Outlook & Drug Development

Galactinol hydrate represents a high-potential candidate for "Green Chemistry" Biostimulants .

  • Chemical Priming: Unlike genetic engineering (which faces regulatory hurdles), exogenous application of galactinol or its analogs can transiently boost crop resilience during forecasted heatwaves or frost events.

  • Formulation Challenges: Galactinol is hydrophilic. Developing lipophilic nano-encapsulations could enhance cuticle penetration and bioavailability for field applications.

  • Screening Marker: High basal GolS activity is a viable biomarker for breeding drought-resistant cultivars.

References

  • Nishizawa, A., Yabuta, Y., & Shigeoka, S. (2008). Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage.[2][7][8][9] Plant Physiology.

  • Taji, T., et al. (2002). Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal.

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants.[10] Nature Protocols.

  • Peters, S., & Keller, F. (2009). Frost tolerance in excised leaves of the common bugle (Ajuga reptans L.) correlates with the accumulation of raffinose family oligosaccharides. Journal of Experimental Botany.

  • Valluru, R., & Van den Ende, W. (2011). Myo-inositol and beyond – Emerging networks under stress. Plant Science.

Sources

Galactinol Hydrate: A Dual-Function Signaling Metabolite for Plant Defense

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Galactinol Hydrate as a Signaling Molecule in Plant Defense Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) has transcended its classical definition as a mere precursor for Raffinose Family Oligosaccharides (RFOs).[1] Recent transcriptomic and metabolomic evidence positions it as a critical signaling node in plant immunity, functioning through two distinct mechanisms: direct Reactive Oxygen Species (ROS) scavenging and signal transduction via the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.

This guide provides a technical roadmap for utilizing Galactinol Hydrate in plant defense research. Unlike generic protocols, we address the "double-edged sword" of galactinol accumulation—where it serves as a defense signal for the host but potentially a nutrient source for specific pathogens (e.g., Agrobacterium).

Biochemical Foundation & Stability

Chemical Structure and the "Hydrate" Factor

For experimental reproducibility, the distinction between anhydrous galactinol and Galactinol Hydrate is critical.

  • Chemical Stability: The hydrate form (typically dihydrate) stabilizes the glycosidic bond between galactose and myo-inositol against hydrolysis during storage.

  • Solubility: High water solubility (>1 M) makes it ideal for foliar sprays and hydroponic amendments.

  • Molecular Weight: 342.30 g/mol (anhydrous basis). When calculating molarity for signaling experiments (typically 1–10 mM), researchers must account for the water of crystallization in the hydrate mass.

Biosynthesis as a Stress Gating Mechanism

Galactinol Synthase (GolS; EC 2.4.1.123) is the rate-limiting enzyme committed to this pathway.[1][2]

  • Substrates: UDP-Galactose + myo-Inositol → Galactinol + UDP.

  • Induction: GolS genes (e.g., AtGolS1/2, CsGolS1) are transcriptionally upregulated by Heat Shock Factors (HsfA1/A2) and WRKY transcription factors, linking abiotic stress (heat/cold) directly to biotic defense priming.

Mechanisms of Action[3]

The ROS Scavenging Shield

Galactinol functions as a non-enzymatic antioxidant.

  • Target: Hydroxyl radicals ([3]•OH).

  • Kinetics: The second-order rate constant for galactinol reacting with[3] •OH is approx. 7.8 × 10⁹ M⁻¹ s⁻¹ , comparable to glutathione.

  • Physiological Relevance: Under biotic stress (pathogen attack), the "oxidative burst" is a double-edged weapon. Galactinol accumulation protects host cellular integrity (chloroplasts/mitochondria) without dampening the signaling efficacy of H₂O₂.

Signal Transduction & Gene Induction

Galactinol acts as a phloem-mobile signal that primes Systemic Acquired Resistance (SAR).

  • Pathway: Exogenous application induces the expression of PR1a and PR1b (Pathogenesis-Related proteins) via an SA-dependent pathway.

  • Cross-talk: In Induced Systemic Resistance (ISR) triggered by rhizobacteria, galactinol accumulation is required for the JA/Ethylene-dependent defense response.

The "Trojan Horse" Risk (Critical Insight)

While galactinol boosts immunity, it is also a preferred carbon source for certain Rhizobiaceae pathogens.

  • Example: Agrobacterium fabrum utilizes the MelB transporter to import host galactinol with nanomolar affinity, using it to fuel colonization.[4][5]

  • Implication: Treatments must be timed to prime defense before colonization, rather than during the exponential growth phase of galactinol-consuming bacteria.

Experimental Protocols

Preparation of Stock Solutions

Reagent: Galactinol Hydrate (High Purity >98%). Solvent: Sterile ddH₂O (Milli-Q).

  • Stock Calculation: To prepare 50 mL of 100 mM Stock :

    • Mass =

      
      
      
    • Note: Check the specific Certificate of Analysis for water content.[6] If MW is ~378 (dihydrate), weigh 1.89 g.

  • Sterilization: Filter sterilize through a 0.22 µm PVDF membrane. Do not autoclave, as high heat may hydrolyze the glycosidic bond.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Foliar Application for Induced Resistance

Objective: To prime leaf tissue against foliar pathogens (e.g., Botrytis, Pseudomonas).

  • Working Concentration: 1 mM to 5 mM. (1 mM is often sufficient for signaling; 5-10 mM provides cryoprotection/ROS scavenging).

  • Surfactant: Add 0.01% Silwet L-77 or Tween-20 to ensure laminar spreading.

Step-by-Step:

  • Pre-Treatment: Grow plants (e.g., Arabidopsis, Cucumber) to the 4-6 leaf stage.

  • Application: Spray foliage until runoff, ensuring underside coverage (stomata entry).

  • Induction Period: Wait 24–48 hours before pathogen challenge. This lag phase is critical for the transcription of GolS and downstream PR genes.

  • Control: Mock spray with water + surfactant.

Quantification via GC-MS

To validate uptake or endogenous accumulation:

  • Extraction: Homogenize 100 mg leaf tissue in 80% Ethanol (70°C, 15 min).

  • Derivatization: Dry supernatant. Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 37°C for 30 min.

  • Analysis: GC-MS targeting the unique retention time of the galactinol-TMS derivative.

Data Visualization & Pathways

Signaling Pathway Diagram

The following diagram illustrates the dual role of Galactinol in ROS homeostasis and Defense Gene activation.

GalactinolPathway Stress Abiotic/Biotic Stress (Cold, Pathogen) TF Transcription Factors (HsfA1/A2, WRKY) Stress->TF Induction GolS Galactinol Synthase (GolS Genes) TF->GolS Upregulation Galactinol GALACTINOL GolS->Galactinol Synthesis Substrates UDP-Gal + myo-Inositol Substrates->GolS ROS Hydroxyl Radicals (•OH) Galactinol->ROS Direct Interaction RFOs Raffinose Family Oligosaccharides Galactinol->RFOs Precursor Signaling Signal Transduction (SA/JA Crosstalk) Galactinol->Signaling Phloem Transport Scavenging ROS Scavenging (Cell Protection) ROS->Scavenging Detoxification Defense Defense Gene Induction (PR1a, PR1b) Signaling->Defense Priming

Figure 1: The central role of Galactinol Synthase (GolS) and Galactinol in bridging abiotic stress signals to biotic defense mechanisms.

Experimental Workflow Diagram

Workflow Step1 1. Preparation 1-5 mM Galactinol Hydrate (+0.01% Tween-20) Step2 2. Application Foliar Spray to Runoff (4-week old plants) Step1->Step2 Step3 3. Lag Phase 24-48 Hours (Gene Induction) Step2->Step3 Step4 4. Challenge Inoculate Pathogen (e.g., P. syringae) Step3->Step4 Step5 5. Assay Measure Lesion Size & qPCR (PR1) Step4->Step5

Figure 2: Optimized workflow for assessing Galactinol-Induced Systemic Resistance.

Case Studies & Quantitative Data

The following table summarizes key findings where GolS overexpression or exogenous galactinol application conferred measurable resistance.

Plant SpeciesStressor / PathogenExperimental InterventionOutcomeRef
Arabidopsis P. syringae pv.[3][7] tomatoOverexpression (AtGolS1)Reduced bacterial titer; elevated PR1 expression.[1]
Cucumber Chilling StressExogenous Spray (1 mM)Maintained membrane integrity; reduced ion leakage.[2]
Tobacco Botrytis cinereaTransgenic (MnGolS2)Decreased lesion area; increased antioxidant enzyme activity.[3]
Chickpea Oxidative StressOverexpression (CaGolS1)3-fold increase in galactinol; superior ROS scavenging.[4]

References

  • Nishizawa, A., et al. (2008).[2][8][9] Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage.[2][3][6][7][10][11] Plant Physiology. Link

  • Gu, H., et al. (2018).[2] Metabolic process of raffinose family oligosaccharides during cold stress and recovery in cucumber leaves. Journal of Plant Physiology. Link

  • Wang, D., et al. (2023). Mulberry MnGolS2 Mediates Resistance to Botrytis cinerea on Transgenic Plants.[5] International Journal of Molecular Sciences. Link

  • Salvi, P., et al. (2018). Stress-Inducible Galactinol Synthase of Chickpea (CaGolS) is Implicated in Heat and Oxidative Stress Tolerance. Plant and Cell Physiology. Link

  • Taji, T., et al. (2002).[8][9][12] Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal. Link

  • Chevrot, R., et al. (2018). The plant defense signal galactinol is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum.[4] Journal of Biological Chemistry. Link

Sources

An In-depth Technical Guide to the Intracellular Localization of Galactinol Synthase

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Galactinol synthase (GolS) represents a critical enzymatic control point in the biosynthesis of raffinose family oligosaccharides (RFOs), which are implicated in a myriad of physiological processes in plants, including carbon storage, phloem transport, and stress tolerance.[1] A comprehensive understanding of its intracellular localization is paramount for elucidating the regulation of RFO metabolism and for devising strategies to modulate plant stress responses. This technical guide provides a detailed exploration of the subcellular localization of galactinol synthase, synthesizing evidence from classical biochemical approaches to modern imaging techniques. We will delve into the established cytosolic localization of GolS, explore the nuances of tissue-specific and isoform-specific distribution, and critically evaluate the evidence for alternative localizations. This guide is designed to equip researchers with the theoretical framework and practical methodologies to investigate GolS localization in their own experimental systems.

The Prevailing Paradigm: A Cytosolic Hub for Galactinol Synthesis

1.1. In Silico Predictions: Analysis of galactinol synthase protein sequences from various plant species consistently predicts a cytoplasmic localization.[1] These predictions are based on the absence of N-terminal signal peptides for targeting to organelles like the endoplasmic reticulum, mitochondria, or chloroplasts, as well as the lack of transmembrane domains.

1.2. Experimental Validation: The cytosolic localization of galactinol synthase has been experimentally corroborated, most compellingly through immunocytochemical studies. A seminal study by Beebe and Turgeon (1992) utilized immunogold labeling with polyclonal antibodies against galactinol synthase in Cucurbita pepo leaves. Their work demonstrated a clear localization of the enzyme within the cytoplasm of specialized companion cells, termed intermediary cells, in the minor veins of the phloem. This provided direct visual evidence for the cytosolic nature of the enzyme.

A Tale of Two Pools: Tissue-Specific Localization of GolS Isoforms

While the cytoplasm is the primary site of galactinol synthesis, the story is nuanced by the existence of multiple GolS isoforms with distinct tissue-specific expression patterns. This differential localization is fundamental to the dual roles of RFOs in both long-term storage and long-distance transport.

  • The Transport Pool: In many plant species that utilize RFOs as transport sugars, specific GolS isoforms are localized to the companion cells of the phloem.[2] This strategic placement allows for the efficient synthesis of galactinol and subsequent RFOs for loading into the sieve elements for transport throughout the plant. For example, in Ajuga reptans, the GolS-2 isoform is specifically expressed in companion cells.[2] Similarly, in cucumber, the CsGolS1 gene is expressed in vascular tissues.

  • The Storage Pool: In contrast, other GolS isoforms are predominantly found in mesophyll cells, where they contribute to the synthesis of a storage pool of RFOs. These oligosaccharides can act as osmoprotectants, helping the cells to withstand abiotic stresses such as drought and cold. In Ajuga reptans, the GolS-1 isoform is localized to mesophyll cells.[2] Likewise, three of the four CsGolS genes in cucumber are expressed in mesophyll cells.

This differential localization of GolS isoforms highlights a sophisticated regulatory mechanism that allows plants to partition carbon into distinct RFO pools with specific physiological functions. The following diagram illustrates this concept:

Dual localization of GolS isoforms for distinct RFO pools.

The Outlier: Investigating a Potential Membrane Association

While the evidence for cytosolic localization is strong, some studies have suggested a potential membrane association for at least one galactinol synthase isoform. A review by Sengupta et al. (2015) mentions that a GolS from cotton (Gossypium hirsutum), referred to as GhGolS, is localized to the cell membrane.[2] This claim is based on work by Zhou et al. (2012a, b). A critical examination of these primary sources is necessary to understand the experimental basis for this assertion. If validated, this finding would represent a significant departure from the current paradigm and could suggest novel regulatory mechanisms or functions for galactinol synthesis at the cell periphery. Researchers investigating GolS localization should be aware of this potential exception and consider experimental approaches that can differentiate between soluble and membrane-associated proteins.

Methodologies for Determining the Intracellular Localization of Galactinol Synthase

A multi-pronged experimental approach is essential for rigorously determining the subcellular localization of galactinol synthase. Here, we provide an overview of key methodologies and step-by-step protocols.

Subcellular Fractionation and Enzyme Assays

This classical biochemical technique provides quantitative data on the distribution of enzyme activity in different cellular compartments. The general workflow involves the gentle lysis of cells, followed by differential centrifugation to separate organelles and the soluble cytosolic fraction.

Experimental Workflow: Subcellular Fractionation

G Start Plant Tissue Homogenization (Gentle lysis in isotonic buffer) Centrifuge1 Low-speed Centrifugation (e.g., 1,000 x g, 10 min) Start->Centrifuge1 Pellet1 Pellet 1 (Nuclei, Chloroplasts, Cytoskeletons) Centrifuge1->Pellet1 Pellet Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Supernatant Centrifuge2 Medium-speed Centrifugation (e.g., 20,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria, Peroxisomes) Centrifuge2->Pellet2 Pellet Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Supernatant Centrifuge3 High-speed Ultracentrifugation (e.g., 100,000 x g, 1 hr) Supernatant2->Centrifuge3 Pellet3 Pellet 3 (Microsomes - ER, Golgi) Centrifuge3->Pellet3 Pellet Supernatant3 Supernatant 3 (Cytosolic Fraction) Centrifuge3->Supernatant3 Supernatant G Start Cloning of GolS cDNA Ligation Ligation of GolS into GFP vector (C- or N-terminal fusion) Start->Ligation Vector Plant Expression Vector with GFP Vector->Ligation Transformation Transformation into Plant System (e.g., Agrobacterium-mediated) Ligation->Transformation Expression Transient or Stable Expression of GolS-GFP Transformation->Expression Imaging Confocal Laser Scanning Microscopy Expression->Imaging Co_localization Co-localization with Organelle Markers (e.g., mitochondrial or ER dyes/markers) Imaging->Co_localization

Workflow for localizing GolS using a GFP fusion protein.

Step-by-Step Protocol: Transient Expression of GolS-GFP in Nicotiana benthamiana

  • Vector Construction: Clone the full-length coding sequence of the galactinol synthase gene in-frame with the GFP coding sequence in a suitable plant expression vector.

  • Agrobacterium Transformation: Transform the resulting construct into Agrobacterium tumefaciens.

  • Infiltration: Infiltrate the Agrobacterium culture into the leaves of Nicotiana benthamiana.

  • Expression: Allow for the expression of the fusion protein for 2-3 days.

  • Microscopy: Excise a small section of the infiltrated leaf and mount it on a microscope slide.

  • Imaging: Visualize the GFP signal using a confocal laser scanning microscope. Co-localization with specific organelle markers (e.g., MitoTracker for mitochondria, ER-tracker for the endoplasmic reticulum) can be performed to confirm cytosolic localization.

Conclusion and Future Perspectives

The intracellular localization of galactinol synthase is a cornerstone for understanding the regulation of RFO metabolism. The current body of evidence strongly supports a predominantly cytosolic localization, with a sophisticated layer of regulation through the tissue-specific expression of different isoforms. This dual localization in mesophyll and companion cells elegantly explains the roles of RFOs in both stress tolerance and long-distance carbon transport.

While the cytosolic paradigm is well-established, the intriguing possibility of a membrane-associated GolS isoform in cotton warrants further investigation. Future research employing a combination of advanced proteomics to identify interacting partners and high-resolution live-cell imaging of fluorescently-tagged GolS proteins will undoubtedly provide a more dynamic and detailed picture of how the subcellular localization of this key enzyme is regulated in response to developmental and environmental cues. This knowledge will be invaluable for the rational design of strategies to enhance crop resilience and productivity.

References

  • dos Santos, T. B., et al. (2022). Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance. PLoS ONE, 17(9), e0274595.
  • Sengupta, S., Mukherjee, S., Basak, P., & Majumder, A. L. (2015). Significance of galactinol and raffinose family oligosaccharide synthesis in plants. Frontiers in Plant Science, 6, 656.

Sources

Exploring the Antioxidant Properties of Galactinol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Osmoprotection

Galactinol hydrate (1-O-α-D-galactopyranosyl-myo-inositol hydrate) has historically been categorized primarily as a metabolic precursor in the synthesis of Raffinose Family Oligosaccharides (RFOs) and as a plant osmoprotectant.[1] However, emerging biochemical data necessitates a reclassification of this molecule as a potent, non-enzymatic antioxidant.[1]

Unlike phenolic antioxidants that rely on resonance stabilization of electron delocalization, galactinol functions through a high-affinity hydrogen atom transfer (HAT) mechanism, specifically targeting the hydroxyl radical (


).[1] With a second-order rate constant (

) comparable to glutathione, galactinol hydrate represents a critical target for pharmaceutical stabilization and cytoprotective formulations.[1]

Molecular Characterization & Physicochemical Profile[1][2][3]

Understanding the hydrate form is essential for formulation accuracy. The water of hydration confers specific solubility and stability profiles distinct from the anhydrous species.

Table 1: Physicochemical Specification of Galactinol Hydrate
ParameterSpecificationFormulation Relevance
IUPAC Name 1-O-α-D-galactopyranosyl-myo-inositol hydratePrecise chemical identification
Molecular Formula

Stoichiometry for molarity calculations
Molar Mass ~360.31 g/mol (Monohydrate basis)Dosing and reaction kinetics
Solubility (Water) > 50 mg/mLHighly suitable for aqueous buffers/serums
Solubility (DMSO) ~ 0.5 mg/mLLimited organic solubility; polar systems preferred
Stability Hydrolytically stable at pH 4.0–8.0Compatible with physiological pH ranges
pKa ~12.5 (hydroxyl deprotonation)Non-ionic at physiological pH; low reactivity with metal ions

Mechanistic Insight: Hydroxyl Radical Scavenging

The antioxidant capacity of galactinol is not generic; it is highly specific to the most aggressive Reactive Oxygen Species (ROS): the hydroxyl radical.

The Scavenging Mechanism

While many antioxidants (e.g., Vitamin C, Trolox) function via Single Electron Transfer (SET), galactinol operates primarily via Hydrogen Atom Transfer (HAT) . The abundant hydroxyl groups on the myo-inositol and galactose rings provide readily abstractable hydrogen atoms.

When a hydroxyl radical (


) attacks galactinol (

), it abstracts a hydrogen atom to form water, leaving a carbon-centered radical on the sugar skeleton.[1] This sugar radical is significantly less reactive and can be thermally dissipated or recycled, effectively terminating the radical chain reaction.

Key Kinetic Data:

  • Galactinol

    
     (
    
    
    
    ):
    
    
    [1]
  • Glutathione

    
     (
    
    
    
    ):
    
    
    [1]
  • Ascorbate

    
     (
    
    
    
    ):
    
    
    [1]

Interpretation: Galactinol reacts with hydroxyl radicals at a diffusion-controlled rate, matching the efficiency of the endogenous antioxidant glutathione and exceeding ascorbate in this specific metric.

Visualization: Biosynthesis and Scavenging Logic

Galactinol_Mechanism cluster_stress Oxidative Stress Event UDP_Gal UDP-Galactose GolS Enzyme: Galactinol Synthase (GolS) UDP_Gal->GolS Inositol myo-Inositol Inositol->GolS Galactinol GALACTINOL HYDRATE (Antioxidant Reservoir) GolS->Galactinol Glycosylation Water H₂O (Neutralized) Galactinol->Water H-Atom Transfer Sugar_Radical Stable Sugar Radical (Chain Termination) Galactinol->Sugar_Radical Oxidation Raffinose Raffinose (Downstream RFOs) Galactinol->Raffinose Biosynthesis (Normal State) OH_Radical Hydroxyl Radical (•OH) (Highly Toxic) OH_Radical->Galactinol Oxidative Attack

Figure 1: Dual-pathway logic of Galactinol.[1] Under normal conditions, it fuels RFO synthesis.[1] Under oxidative stress, it acts as a sacrificial scavenger for hydroxyl radicals.[1]

Experimental Protocols for Validation

To validate the antioxidant properties of galactinol hydrate, standard colorimetric assays (like DPPH) are often insufficient because they measure electron transfer capability against bulky, nitrogen-centered radicals.[1] The Salicylate Competition Assay is the gold standard for verifying hydroxyl radical scavenging.

Protocol A: Hydroxyl Radical Scavenging (Salicylate Competition)

Rationale: This assay generates


 via the Fenton reaction.[2] Salicylate reacts with 

to form 2,3-dihydroxybenzoic acid (2,3-DHBA).[1][2] Galactinol competes for the

, reducing 2,3-DHBA formation.[1]

Reagents:

  • Buffer: 10 mM Potassium Phosphate (pH 7.4).

  • Salicylate: 20 mM Sodium Salicylate.

  • Fenton Mix: 1.5 mM

    
    , 6 mM EDTA, 6 mM 
    
    
    
    .
  • Test Compound: Galactinol Hydrate (0.5 – 10 mM serial dilutions).

Workflow:

  • Preparation: In a microplate or reaction tube, mix 500 µL Buffer, 100 µL Salicylate, and 100 µL Galactinol solution.

  • Initiation: Add 100 µL of premixed

    
    /EDTA solution.
    
  • Activation: Add 100 µL

    
     to start the reaction.
    
  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Detection: Measure absorbance at 510 nm (detecting the purple complex of 2,3-DHBA and residual iron) or analyze via HPLC-ECD for precise quantification of 2,3-DHBA.

  • Calculation:

    
    [1]
    
Protocol B: Cytoprotection Under Methylviologen Stress

Rationale: Methylviologen (Paraquat) generates superoxide anions intracellularly.[1] This protocol validates if galactinol can permeate cells (or protect membranes) and mitigate oxidative lethality.

Workflow:

  • Cell Culture: Seed HeLa or HepG2 cells (

    
     cells/well) in 96-well plates.
    
  • Pre-treatment: Treat cells with Galactinol Hydrate (1 mM, 5 mM, 10 mM) for 24 hours.[1]

  • Stress Induction: Wash cells and apply 50 µM Methylviologen (MV) in fresh media.

  • Incubation: Incubate for 12–24 hours.

  • Viability Assay: Perform MTT or CellTiter-Glo assay to quantify cell survival relative to MV-only control.

Applications in Drug Development & Formulation

Based on its physicochemical and antioxidant profile, galactinol hydrate offers specific advantages over common excipients:

  • Biologic Stabilization: Similar to Trehalose, the galactosyl-inositol structure provides a "water replacement" shell around proteins during lyophilization, preventing denaturation.[1]

  • Cryopreservation: Its high solubility and glass-forming capability make it an excellent cryoprotectant for cell therapies, reducing ice crystal formation while scavenging radicals generated during the freeze-thaw cycle.[1]

  • Topical Formulations: As a non-reducing sugar derivative, it minimizes Maillard reaction browning in formulations while providing anti-aging benefits through ROS neutralization.[1]

Visualization: Experimental Validation Workflow

Experimental_Workflow cluster_assays Validation Assays Start Galactinol Hydrate (Test Compound) Assay1 In Vitro: Salicylate Competition (Target: •OH Radical) Start->Assay1 Assay2 Ex Vivo: Cell Viability (Stressor: Methylviologen) Start->Assay2 Readout1 Measure Absorbance (510nm) Decrease in 2,3-DHBA Assay1->Readout1 Fenton Reaction Readout2 MTT / CellTiter-Glo Increased Survival % Assay2->Readout2 Intracellular ROS Conclusion Valid Antioxidant Candidate (High k₂ Rate Constant) Readout1->Conclusion Readout2->Conclusion

Figure 2: Step-by-step validation workflow for confirming galactinol's antioxidant efficacy.

References

  • Nishizawa, A., Yabuta, Y., & Shigeoka, S. (2008). Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage.[1] Plant Physiology, 147(3), 1251–1263.[1] [Link][1]

  • Smirnoff, N., & Cumbes, Q. J. (1989). Hydroxyl radical scavenging activity of compatible solutes.[1] Phytochemistry, 28(4), 1057-1060.[1] [Link]

  • Taji, T., et al. (2002). Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana.[1] The Plant Journal, 29(4), 417-426.[1] [Link]

  • PubChem. Galactinol dihydrate (Compound Summary). [Link][1]

Sources

Methodological & Application

Application Note: High-Yield In Vitro Raffinose Synthesis Using Galactinol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Raffinose (O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-β-D-fructofuranoside) is a trisaccharide with significant applications in cryopreservation, organ transplantation solutions, and as a prebiotic functional food ingredient. While extraction from plant sources (Glycine max, Gossypium hirsutum) is common, it often yields impurities and batch-to-batch variability.

This guide details a robust in vitro enzymatic synthesis protocol using Galactinol Hydrate as the specific galactosyl donor. Unlike complex fermentation systems, this cell-free system offers precise control over reaction stoichiometry, simplifying downstream purification and ensuring high purity for pharmaceutical applications.

Scientific Foundation & Mechanism

The synthesis relies on Raffinose Synthase (RS) (EC 2.4.1.82), a glycosyltransferase that catalyzes the reversible transfer of a galactosyl moiety from galactinol to sucrose.[1][2]

Key Mechanistic Insight: The reaction equilibrium is driven by substrate concentration. Galactinol acts as the high-energy donor. The use of Galactinol Hydrate (the stable crystalline form) requires precise molarity calculations to ensure saturation, as the water of hydration affects the effective molecular weight.

Pathway Visualization

RaffinoseSynthesis Galactinol Galactinol Hydrate (Donor) RS_Enzyme Raffinose Synthase (EC 2.4.1.82) Galactinol->RS_Enzyme Sucrose Sucrose (Acceptor) Sucrose->RS_Enzyme Intermediate RS_Enzyme->Intermediate pH 7.0, 37°C Raffinose Raffinose (Product) Intermediate->Raffinose Inositol myo-Inositol (By-product) Intermediate->Inositol Raffinose->RS_Enzyme Product Inhibition (High Conc.)

Figure 1: Enzymatic pathway for Raffinose synthesis.[3] The reaction transfers a galactose unit from Galactinol to Sucrose, releasing myo-Inositol.

Critical Materials & Preparation

Substrate Specifics: Galactinol Hydrate

Commercial Galactinol is typically supplied as a hydrate (


).
  • Solubility: Soluble in water and PBS.

  • Stability: Stable at -20°C for >4 years.[4]

  • Handling Rule: Always check the Certificate of Analysis (CoA) for the specific water content (x) to calculate the exact Molecular Weight (MW) before weighing.

    • Anhydrous MW: 342.30 g/mol

    • Dihydrate MW: ~378.33 g/mol

    • Calculation:

      
      
      
Enzyme Source

Recombinant Raffinose Synthase (e.g., from Arabidopsis thaliana (AtRS5) or Pisum sativum) is preferred over crude plant extracts to avoid background hydrolysis by


-galactosidases.
  • Purity Requirement: >90% (SDS-PAGE).

  • Specific Activity: >5 U/mg (One unit releases 1 µmol raffinose per minute).

Buffer Components
  • HEPES: 50 mM, pH 7.0 – 7.5 (Phosphate buffer is an alternative, but HEPES provides better stability for glycosyltransferases).

  • DTT (Dithiothreitol): 2-5 mM. CRITICAL: RS enzymes often require a reduced sulfhydryl group for activity. Do not omit.

  • BSA: 0.1% (w/v) to stabilize the enzyme (optional but recommended for low protein concentrations).

Experimental Protocol: In Vitro Synthesis

This protocol is scaled for a 1 mL analytical reaction . Scale up linearly for preparative synthesis.

Workflow Diagram

ProtocolWorkflow Step1 1. Buffer Preparation 50mM HEPES pH 7.5, 5mM DTT Step2 2. Substrate Dissolution Galactinol Hydrate (25mM) + Sucrose (30mM) Step1->Step2 Step3 3. Enzyme Addition Initiate with Raffinose Synthase Step2->Step3 Step4 4. Incubation 37°C - 42°C for 2-4 Hours Step3->Step4 Step5 5. Termination Heat Inactivation (95°C, 5 min) or Acidification Step4->Step5 Step6 6. Analysis HPLC-RID or HPAEC-PAD Step5->Step6

Figure 2: Step-by-step workflow for in vitro raffinose synthesis.

Step-by-Step Methodology
  • Preparation of Reaction Buffer (2X Concentrate):

    • Dissolve HEPES (2.38 g for 100 mL of 100 mM stock) in ddH2O.

    • Adjust pH to 7.5 using NaOH.

    • Add DTT to a final concentration of 10 mM (in the 2X stock). Note: Add DTT fresh on the day of the experiment.

  • Substrate Solution (2X Concentrate):

    • Calculate mass of Galactinol Hydrate for 50 mM final concentration (in 2X stock).

    • Calculate mass of Sucrose for 60 mM final concentration (in 2X stock).

    • Dissolve both in ddH2O.

    • Expert Note: A slight molar excess of Sucrose (1.2:1 ratio) drives the reaction forward and ensures maximal utilization of the more expensive Galactinol.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • 500 µL 2X Reaction Buffer

    • 400 µL 2X Substrate Solution

    • Wait for temperature equilibration (37°C or 42°C).

    • 100 µL Enzyme Preparation (approx. 0.5 - 1.0 Units).

    • Total Volume: 1000 µL.

  • Incubation:

    • Incubate at 37°C to 42°C for 2 to 4 hours.

    • Optimization: For maximum yield, perform a time-course study (sampling at 30, 60, 120, 240 min).

  • Termination:

    • Method A (Analytical): Heat at 95°C for 5 minutes to denature the enzyme. Centrifuge at 12,000 x g for 5 min to remove precipitate.

    • Method B (Preparative): Ultrafiltration using a 10 kDa cutoff spin column to remove the enzyme without thermal stress to the sugars.

Analytical Validation

Quantification of Raffinose must distinguish it from the substrates (Sucrose, Galactinol). HPLC is the Gold Standard.

Recommended Analytical Methods
FeatureHPLC-RID (Refractive Index)HPAEC-PAD (Pulsed Amperometric)Enzymatic Assay (Coupled)
Principle Separation by size/polarityAnion exchange at high pHHydrolysis + Oxidation (NADH)
Sensitivity Moderate (mM range)High (µM range)Moderate
Specificity High (Separates all sugars)Very HighLow (Galactinol interferes)
Column Amino-column (e.g., Waters X-Bridge Amide)CarboPac PA10 or PA100N/A
Mobile Phase Acetonitrile:Water (75:25)NaOH / Sodium Acetate gradientBuffer
Verdict Recommended for Routine Recommended for Trace Analysis Use with Caution

Critical Warning on Enzymatic Assays: Standard commercial Raffinose assay kits use


-galactosidase to cleave Raffinose. However, 

-galactosidase also cleaves Galactinol , leading to massive false positives.
  • Workaround: If you must use an enzymatic assay, you must first precipitate unreacted Galactinol using basic lead acetate , followed by removal of excess lead with phosphate. This is tedious and error-prone; HPLC is strongly preferred.

HPLC Protocol (Standard)
  • Column: Amino-bonded silica (e.g., Zorbax NH2 or Waters X-Bridge Amide).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: Refractive Index (RID).

  • Retention Order: Sucrose < Galactinol < Raffinose.

Troubleshooting & Optimization

Common Issues and Solutions
ProblemProbable CauseCorrective Action
Low Yield (<10%) Oxidized DTTPrepare fresh DTT. RS is sensitive to oxidation.
Substrate InhibitionReduce Galactinol concentration to <20 mM.
Incorrect pHCheck buffer pH at the reaction temperature (HEPES pKa shifts with temp).
Peak Overlap (HPLC) Column AgingRegenerate amino column or increase Acetonitrile % to 75-80%.
High Background (Enzymatic Assay) Galactinol InterferenceSwitch to HPLC. Galactinol is an

-galactoside and mimics Raffinose in coupled assays.[4]
Precipitate in Reaction Enzyme InstabilityAdd 0.1% BSA or 5% Glycerol to the enzyme stock.
Optimization Tip: Temperature

While many plant enzymes have optima around 25-30°C, recombinant RS often exhibits higher turnover at 42°C . However, thermal stability decreases rapidly above 45°C. Perform a temperature gradient test (30, 37, 42, 45°C) for your specific enzyme variant.

References

  • Characterization of Raffinose Synthase from Rice. Source: Li, T. et al. (2020).[2] Frontiers in Plant Science. Context: Defines optimal pH (7.[5]0) and temperature (45°C) conditions for RS activity.

  • Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System. Source: Zhu, Y. et al. (2019). Applied and Environmental Microbiology. Context: Describes the cascade reaction and stoichiometry for high-yield synthesis.

  • Galactinol (hydrate) Product Information & Stability. Source: Cayman Chemical. Context: Physical properties, solubility (PBS pH 7.2), and storage of Galactinol Hydrate.[4][6]

  • Analysis of Raffinose Metabolism-Related Sugar Components in Seeds. Source: Zhao, T. et al. (2024). Methods in Molecular Biology. Context: Detailed HPLC protocols for separating Galactinol, Sucrose, and Raffinose using amino columns.

  • Raffinose Synthase and Galactinol Synthase in Developing Seeds. Source: Peterbauer, T. et al. (2002).[2] Planta. Context: Kinetic parameters (Km) and the requirement of DTT for enzyme stability.

Sources

Application Notes and Protocols: A Guide to Creating and Screening Galactinol Synthase Knockout Mutants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the creation and screening of galactinol synthase (GolS) knockout mutants in plants. Galactinol synthase is a pivotal enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs), which are deeply involved in plant responses to abiotic stress.[1][2][3][4] By elucidating the function of GolS through loss-of-function mutants, researchers can uncover novel targets for developing stress-tolerant crops and innovative therapeutic strategies. This document outlines the scientific rationale, step-by-step protocols for mutant generation using CRISPR/Cas9 and T-DNA insertion, and a multi-tiered screening cascade to validate and characterize the resulting mutants.

Introduction: The Scientific Imperative for Targeting Galactinol Synthase

Galactinol synthase (GolS) catalyzes the first and rate-limiting step in the synthesis of Raffinose Family Oligosaccharides (RFOs), a class of molecules crucial for plant survival under adverse environmental conditions.[1][2][3] RFOs function as osmoprotectants, antioxidants, and signaling molecules, playing a significant role in mitigating the damaging effects of drought, salinity, and extreme temperatures.[1][5][6] The expression of GolS genes is often induced by various abiotic stresses, highlighting their importance in plant stress adaptation.[1][4][7]

Creating knockout mutants of GolS provides a powerful tool to dissect the precise roles of this enzyme and the RFO pathway in stress tolerance.[8] By observing the phenotype of plants lacking a functional GolS gene, we can directly infer its importance in various physiological processes. This knowledge is not only fundamental to plant biology but also holds immense potential for the agricultural and pharmaceutical sectors. For instance, understanding the mechanisms of stress tolerance can guide the development of crops with enhanced resilience to climate change.

Rationale for Knockout Studies

The primary rationale for generating GolS knockout mutants is to establish a causal link between the GolS gene, the production of galactinol and downstream RFOs, and the plant's ability to withstand abiotic stress. While overexpression studies have demonstrated that increased GolS activity can enhance stress tolerance, loss-of-function mutants are essential to confirm the necessity of this pathway.[1][5] Furthermore, some studies have noted that existing loss-of-function mutants have not always shown clear perturbations in biological functions, indicating the complexity and potential redundancy within the GolS gene family, making targeted and thorough knockout studies even more critical.[3][9]

The RFO Biosynthesis Pathway

The biosynthesis of RFOs begins with the transfer of a galactose moiety from UDP-galactose to myo-inositol, a reaction catalyzed by galactinol synthase to produce galactinol.[2][3] Galactinol then serves as the galactose donor for the sequential synthesis of raffinose, stachyose, and verbascose from sucrose.[3] Disrupting the initial step by knocking out GolS is therefore the most effective way to study the overall importance of this pathway.

RFO_Biosynthesis_Pathway UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Galactinol Synthase (GolS) Myo_Inositol myo-Inositol Myo_Inositol->Galactinol Raffinose Raffinose Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Sucrose Sucrose Sucrose->Raffinose Raffinose Synthase Raffinose->Stachyose Stachyose Synthase

Caption: The Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.

Strategies for Creating Galactinol Synthase Knockout Mutants

Two predominant and effective methods for generating knockout mutants in plants are CRISPR/Cas9-mediated gene editing and T-DNA insertional mutagenesis. The choice between these methods depends on the specific research goals, the plant species, and available resources.

CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system has become a revolutionary tool for targeted genome editing due to its precision and versatility.[10][11] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[12] The cell's natural DNA repair mechanisms, often the error-prone non-homologous end joining (NHEJ) pathway, then repair this break, frequently introducing small insertions or deletions (indels) that can lead to a frameshift mutation and a subsequent knockout of the target gene.[12]

2.1.1. Workflow for CRISPR/Cas9 Mutant Generation

CRISPR_Workflow cluster_design Design & Cloning cluster_transformation Transformation cluster_screening Screening & Validation gRNA_Design 1. gRNA Design & Synthesis Vector_Construction 2. Vector Construction (Cas9 + gRNA) gRNA_Design->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 4. Plant Transformation (e.g., Floral Dip) Agro_Transformation->Plant_Transformation T0_Screening 5. T0 Generation & Selection Plant_Transformation->T0_Screening Genotyping 6. Genotyping (PCR & Sequencing) T0_Screening->Genotyping Homozygous_Isolation 7. T1/T2 Homozygous Line Isolation Genotyping->Homozygous_Isolation

Caption: Workflow for generating CRISPR/Cas9 knockout mutants in plants.

2.1.2. Protocol: CRISPR/Cas9-Mediated Knockout of GolS in Arabidopsis thaliana

This protocol provides a generalized framework. Specific vector systems and reagents may require optimization.

1. gRNA Design and Vector Construction:

  • Identify the target GolS gene sequence in a plant genome database (e.g., TAIR for Arabidopsis).
  • Use a gRNA design tool (e.g., CHOPCHOP, CRISPR-P) to select one or two gRNAs targeting an early exon to maximize the chance of generating a loss-of-function mutation.
  • Synthesize the gRNA sequences and clone them into a plant-compatible CRISPR/Cas9 vector that contains the Cas9 nuclease gene.[13] Many publicly available vectors also contain a selectable marker for plant transformation (e.g., resistance to an herbicide or antibiotic).

2. Agrobacterium tumefaciens Transformation:

  • Introduce the final CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation.
  • Confirm the presence of the plasmid in Agrobacterium using PCR.

3. Plant Transformation:

  • For Arabidopsis, the floral dip method is a common and effective technique for transformation.[13]
  • Grow Arabidopsis plants until they start to flower.
  • Dip the developing flowers into a solution containing the transformed Agrobacterium, sucrose, and a surfactant (e.g., Silwet L-77).
  • Allow the plants to set seed (T1 generation).

4. Selection and Regeneration of T1 Plants:

  • Harvest the T1 seeds and sterilize them.
  • Plate the seeds on a selection medium containing the appropriate antibiotic or herbicide to select for transformed plants.[13]
  • Transfer resistant seedlings to soil and grow to maturity.
T-DNA Insertional Mutagenesis

T-DNA insertional mutagenesis is a classic reverse genetics approach where a segment of DNA (T-DNA) from an Agrobacterium tumefaciens Ti plasmid integrates randomly into the plant genome.[14][15] If the T-DNA inserts into a gene-coding region, it can disrupt the gene's function, leading to a knockout. Large collections of T-DNA insertion lines are publicly available for model organisms like Arabidopsis, which can be screened to find mutants for a specific gene of interest.[16]

2.2.1. Protocol: Screening for a T-DNA Insertion Mutant of GolS

1. Identification of Potential T-DNA Lines:

  • Use a database such as the Salk Institute Genomic Analysis Laboratory (SIGNAL) T-DNA Express tool to search for T-DNA insertions in your target GolS gene.
  • Order seeds for the identified lines from a stock center (e.g., Arabidopsis Biological Resource Center - ABRC).

2. Plant Growth and DNA Extraction:

  • Grow the received seeds on a non-selective medium.
  • Collect leaf tissue from individual plants for genomic DNA extraction. A simple and rapid DNA extraction method is sufficient for PCR-based screening.[14]

3. Genotyping by PCR:

  • The key to T-DNA genotyping is a three-primer PCR reaction.[17][18] This allows for the simultaneous detection of the wild-type allele and the T-DNA insertion allele.
  • LP (Left Primer): A gene-specific primer upstream of the T-DNA insertion site.
  • RP (Right Primer): A gene-specific primer downstream of the T-DNA insertion site.
  • LB (Left Border Primer): A primer specific to the left border of the T-DNA insert.
  • Perform PCR using a mix of all three primers.[17]
  • Analyze the PCR products by agarose gel electrophoresis.[19]
Genotype LP + RP Product LB + RP Product
Wild-Type (WT)PresentAbsent
Heterozygous (Het)PresentPresent
Homozygous (Hom)AbsentPresent
Caption: Expected PCR results for T-DNA genotyping.

A Multi-tiered Screening Cascade for Mutant Validation

Once putative knockout lines have been generated or identified, a systematic screening process is crucial to confirm the mutation and characterize its effects.

Screening_Cascade cluster_geno cluster_mol cluster_bio cluster_pheno Genotypic_Screening Tier 1: Genotypic Screening PCR_Sequencing PCR and Sanger Sequencing Genotypic_Screening->PCR_Sequencing Molecular_Screening Tier 2: Molecular Screening qRT_PCR qRT-PCR (Gene Expression) Molecular_Screening->qRT_PCR Western_Blot Western Blot (Protein Presence) Molecular_Screening->Western_Blot Biochemical_Screening Tier 3: Biochemical Screening Metabolite_Analysis Metabolite Analysis (Galactinol & RFOs) Biochemical_Screening->Metabolite_Analysis Phenotypic_Screening Tier 4: Phenotypic Screening Stress_Assays Abiotic Stress Assays Phenotypic_Screening->Stress_Assays PCR_Sequencing->Molecular_Screening qRT_PCR->Biochemical_Screening Western_Blot->Biochemical_Screening Metabolite_Analysis->Phenotypic_Screening

Caption: A multi-tiered screening cascade for GolS knockout mutants.

Tier 1: Genotypic Confirmation

The initial step is to confirm the presence and nature of the genetic modification at the DNA level.

  • For CRISPR mutants: Amplify the genomic region surrounding the target site and sequence the PCR product to identify the specific indel mutation.[10]

  • For T-DNA mutants: The three-primer PCR genotyping described in section 2.2.1 confirms the presence and zygosity of the insertion.[20]

Tier 2: Molecular Characterization

This tier assesses the impact of the mutation on gene expression and protein production.

3.2.1. Protocol: Quantitative Real-Time PCR (qRT-PCR) for GolS Expression

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from leaf tissue of wild-type and homozygous mutant plants.
  • Synthesize first-strand cDNA using a reverse transcriptase kit.

2. qRT-PCR:

  • Design primers that span an exon-exon junction of the GolS transcript.
  • Perform qRT-PCR using a SYBR Green-based master mix.
  • Include a reference gene (e.g., Actin or Ubiquitin) for normalization.
  • A true knockout should show a significant reduction or complete absence of the GolS transcript.[14]
Sample Normalized GolS Expression (Fold Change vs. WT)
Wild-Type1.0
gols knockout mutant< 0.05
Caption: Example qRT-PCR data for a GolS knockout mutant.
Tier 3: Biochemical Validation

This tier directly measures the functional consequence of the knockout by quantifying the levels of galactinol and other RFOs.

3.3.1. Protocol: Quantification of Galactinol and RFOs by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for quantifying soluble sugars.[21]

1. Metabolite Extraction:

  • Freeze-dry plant tissue and grind to a fine powder.
  • Extract soluble sugars with a series of ethanol and water washes.
  • Clarify the extract by centrifugation.

2. HPAEC-PAD Analysis:

  • Inject the clarified extract onto an HPAEC system equipped with a suitable carbohydrate-analysis column (e.g., CarboPac PA1).
  • Elute with a sodium hydroxide gradient.
  • Quantify galactinol and RFOs by comparing peak areas to those of known standards.
Metabolite Wild-Type (nmol/g FW) gols knockout mutant (nmol/g FW)
Galactinol50.2 ± 5.1Not Detected
Raffinose125.6 ± 12.3Not Detected
Caption: Example metabolite data from HPAEC-PAD analysis.
Tier 4: Phenotypic Analysis under Abiotic Stress

The final and most critical tier is to assess the plant's phenotype under various stress conditions to determine the biological significance of GolS function.

3.4.1. Protocol: Drought Stress Assay

1. Experimental Setup:

  • Grow wild-type and homozygous gols knockout plants in identical pots under well-watered conditions for 2-3 weeks.
  • Withhold water from both groups.
  • Monitor the plants daily and document phenotypic changes (e.g., leaf wilting, chlorosis).

2. Data Collection:

  • Measure physiological parameters such as relative water content, stomatal conductance, and photosynthetic efficiency at regular intervals.
  • After a defined period of drought, re-water the plants and assess their recovery rate.

A gols knockout mutant is expected to exhibit increased sensitivity to drought stress compared to the wild-type.

Conclusion and Future Directions

This guide provides a comprehensive framework for the creation and rigorous screening of galactinol synthase knockout mutants. By following these protocols, researchers can confidently generate and validate mutants, paving the way for a deeper understanding of the role of the RFO pathway in plant stress tolerance. Future research should focus on creating double or triple mutants in species with multiple GolS genes to overcome potential genetic redundancy. Additionally, exploring the tissue-specific functions of different GolS isoforms using cell-type-specific knockout systems will provide a more nuanced understanding of their roles in plant development and stress response.[22] The insights gained from these studies will be invaluable for the development of climate-resilient crops and novel therapeutic strategies.

References

  • Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance. (2022). National Center for Biotechnology Information. [Link]

  • Significance of galactinol and raffinose family oligosaccharide synthesis in plants. (2014). Frontiers in Plant Science. [Link]

  • Unlocking Plant Resilience: Stress Physiology Approaches. (2026). Bioengineer.org. [Link]

  • Using CRISPR-Cas9 to Construct Knockout Mutants in DNA-Repair Genes in Arabidopsis thaliana. (2021). DigitalCommons@UNL. [Link]

  • Abiotic Stress in Plants; Stress Perception to Molecular Response and Role of Biotechnological Tools in Stress Resistance. (2020). MDPI. [Link]

  • Quantification of the galactinol (green) and raffinose (orange) content... (n.d.). ResearchGate. [Link]

  • Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana. (2018). National Center for Biotechnology Information. [Link]

  • A User's Guide to the Arabidopsis T-DNA Insertional Mutant Collections. (2016). National Center for Biotechnology Information. [Link]

  • How to Genotype T-DNA Insertion Mutants in Arabidopsis. (2025). Bitesize Bio. [Link]

  • Significance of galactinol and raffinose family oligosaccharide synthesis in plants. (2014). Semantic Scholar. [Link]

  • Significance of galactinol and raffinose family oligosaccharide synthesis in plants. (2014). Semantic Scholar. [Link]

  • Abiotic stress regulates expression of galactinol synthase genes post-transcriptionally through intron retention in rice. (2018). PubMed. [Link]

  • Genetic analysis of abiotic stress tolerance in crops. (2011). PubMed. [Link]

  • Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9. (2017). SpringerLink. [Link]

  • Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage. (2008). National Center for Biotechnology Information. [Link]

  • BIOTECHNOLOGY I – MOLECULAR GENOTYPING OF Arabidopsis. (n.d.). Arabidopsis Biological Resource Center. [Link]

  • Stress-Inducible Galactinol Synthase of Chickpea (CaGolS) is Implicated in Heat and Oxidative Stress Tolerance Through Reducing Stress-Induced Excessive Reactive Oxygen Species Accumulation. (2015). Oxford Academic. [Link]

  • Plant stress responses and phenotypic plasticity in the Epigenomics era: perspectives on the grapevine scenario, a model for perennial crop plants. (2017). Frontiers in Plant Science. [Link]

  • T-DNA insertional mutagenesis in Arabidopsis. (n.d.). Max Planck Institute for Plant Breeding Research. [Link]

  • PCR genotyping for analysis of T-DNA insertion mutant plants at DNA... (n.d.). ResearchGate. [Link]

  • How to perform a CRISPR Knockout Experiment. (2017). YouTube. [Link]

  • Characterization of the phenotypic and genotypic tolerance to abiotic stresses of natural populations of Heterorhabditis bacteriophora. (2020). PubMed. [Link]

  • Systematic Analysis of Galactinol Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses. (2023). National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Galactinol Hydrate in the Development of Stress-Resistant Crops

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Galactinol in Plant Abiotic Stress Tolerance

Abiotic stresses, including drought, salinity, and extreme temperatures, represent significant threats to global agricultural productivity. In response to these challenges, plants have evolved intricate biochemical mechanisms to perceive stress signals and mount adaptive responses. A key player in this defense network is galactinol, a disaccharide synthesized from UDP-galactose and myo-inositol.[1][2][3] Its accumulation is a conserved response to various environmental pressures, where it functions not merely as a precursor to the Raffinose Family Oligosaccharides (RFOs) but also as a potent osmoprotectant and a scavenger of reactive oxygen species (ROS).[4][5]

Galactinol's primary role is to donate a galactosyl group for the synthesis of raffinose, stachyose, and other higher-order RFOs.[1][2] This pathway is initiated by the enzyme galactinol synthase (GolS), which is often upregulated under stress conditions.[2][4] The accumulation of galactinol and RFOs helps to maintain cellular turgor, protect cellular structures from dehydration, and stabilize membranes and proteins.[6] Furthermore, there is growing evidence that galactinol and RFOs can directly scavenge hydroxyl radicals, some of the most damaging ROS, thereby mitigating oxidative damage to cellular components.[4][5]

Recent studies have also pointed towards a role for galactinol as a signaling molecule, potentially influencing gene expression and other downstream stress responses.[1][7] The exogenous application of galactinol, therefore, presents a promising strategy to bolster the innate stress tolerance of crops, offering a non-transgenic approach to enhancing agricultural resilience. These application notes provide a comprehensive guide to utilizing galactinol hydrate in research settings to develop more robust and stress-resistant crop varieties.

Section 1: Understanding the Mechanism of Action

The Galactinol Biosynthesis Pathway and its Upregulation Under Stress

The synthesis of galactinol is the committed step in the RFO biosynthetic pathway. The enzyme galactinol synthase (GolS) catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol and UDP.[1][2] The expression of GolS genes is often induced by various abiotic stresses, including drought, high salinity, and cold, leading to the accumulation of galactinol and subsequently, RFOs.[2]

Galactinol_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) (EC 2.4.1.123) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol Galactinol UDP UDP GolS->Galactinol GolS->UDP Stress Abiotic Stress (Drought, Salinity, Cold, Heat) Stress->GolS Upregulates expression

Caption: Galactinol Biosynthesis Pathway.

Dual Function: Osmoprotection and Antioxidant Activity

Under stress conditions, the accumulation of soluble compounds like galactinol lowers the cellular water potential, facilitating water retention and maintaining turgor pressure. This osmotic adjustment is crucial for sustaining metabolic activity when external water availability is limited.

Simultaneously, abiotic stresses lead to the overproduction of ROS, which can cause significant damage to lipids, proteins, and nucleic acids. Galactinol has been shown to be an effective scavenger of hydroxyl radicals (•OH), one of the most destructive ROS.[4][5] This antioxidant property helps to protect cellular machinery from oxidative stress.

Section 2: Protocols for Exogenous Application of Galactinol Hydrate

The following protocols provide a framework for applying galactinol hydrate to plants to assess its impact on stress tolerance. It is recommended to perform dose-response and time-course experiments to optimize the application for specific plant species and stress conditions.

Preparation of Galactinol Hydrate Stock Solution

Rationale: A concentrated, sterile stock solution ensures accurate and reproducible dilutions for various treatment concentrations.

Materials:

  • Galactinol hydrate (high purity)

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile volumetric flask

  • 0.22 µm sterile filter and syringe

Protocol:

  • Calculate the required mass: To prepare a 100 mM stock solution, calculate the mass of galactinol hydrate needed. The molecular weight of galactinol is 342.3 g/mol .

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated mass of galactinol hydrate to a sterile volumetric flask.

  • Add approximately 80% of the final volume of sterile, deionized water and a sterile magnetic stir bar.

  • Stir the solution on a magnetic stir plate until the galactinol hydrate is completely dissolved.

  • Bring the solution to the final volume with sterile, deionized water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Foliar Spray Application

Rationale: Foliar application allows for rapid absorption of galactinol through the leaves, providing a direct and efficient delivery method. A surfactant is used to ensure even coverage and enhance penetration through the leaf cuticle.

Materials:

  • Galactinol hydrate stock solution (e.g., 100 mM)

  • Sterile, deionized water

  • Tween 20 (surfactant)

  • Fine-mist spray bottles

Protocol:

  • Prepare the working solution: Based on a study on Arabidopsis, a starting concentration of 1 mM galactinol can be used.[6] To prepare a 1 mM working solution, dilute the 100 mM stock solution 1:100 in sterile, deionized water.

  • Add surfactant: Add Tween 20 to the working solution to a final concentration of 0.05% (v/v).[6] For example, add 500 µL of Tween 20 to 1 liter of the working solution. Mix gently to avoid excessive foaming.

  • Application:

    • Use a fine-mist spray bottle to apply the solution to the foliage of the plants.

    • Ensure thorough coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces until runoff is observed.

    • Apply the treatment during the cooler parts of the day (e.g., early morning or late evening) to minimize evaporation and enhance absorption.

  • Frequency: A weekly application schedule has been shown to be effective.[6] However, the optimal frequency may vary depending on the plant species, growth stage, and stress severity.

  • Control Group: Always include a control group of plants sprayed with a solution containing only sterile water and the surfactant (0.05% Tween 20).

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_stress Stress Induction cluster_analysis Analysis Prep_Gal Prepare Galactinol Working Solution (e.g., 1mM) Apply_Gal Foliar Spray with Galactinol Solution Prep_Gal->Apply_Gal Prep_Control Prepare Control Solution (Water + Surfactant) Apply_Control Foliar Spray with Control Solution Prep_Control->Apply_Control Induce_Stress Apply Abiotic Stress (Drought, Salinity, etc.) Apply_Gal->Induce_Stress Apply_Control->Induce_Stress Measure_Phys Physiological Measurements (Chlorophyll, EL, Proline) Induce_Stress->Measure_Phys Measure_Photo Photosynthetic Efficiency (Fv/Fm) Induce_Stress->Measure_Photo Measure_ROS ROS Quantification Induce_Stress->Measure_ROS Measure_Growth Biomass & Yield Data Induce_Stress->Measure_Growth

Caption: Experimental Workflow for Galactinol Application.

Soil Drench Application

Rationale: Soil drenching delivers galactinol directly to the root zone, allowing for uptake and systemic transport throughout the plant. This method may be suitable for plants with waxy leaf cuticles that are less permeable to foliar sprays.

Materials:

  • Galactinol hydrate stock solution

  • Sterile, deionized water or nutrient solution

Protocol:

  • Prepare the working solution: Dilute the galactinol stock solution to the desired final concentration (e.g., 1 mM) in either sterile deionized water or the regular nutrient solution used for watering the plants.

  • Application:

    • Evenly apply a defined volume of the working solution to the soil or growing medium at the base of each plant.

    • The volume should be sufficient to saturate the root zone without causing excessive leaching.

  • Frequency: The optimal frequency will depend on the plant's water requirements and the persistence of galactinol in the soil. Start with a weekly application and adjust as needed.

  • Control Group: Treat a control group of plants with the same volume of water or nutrient solution without galactinol.

Section 3: Protocols for Stress Induction and Tolerance Assessment

The following are standardized protocols for inducing common abiotic stresses and measuring key indicators of plant stress tolerance.

Drought Stress Induction

Rationale: A controlled dry-down experiment allows for the consistent and reproducible application of drought stress.

Protocol:

  • Grow plants in pots with a well-drained soil mix under optimal conditions until the desired growth stage.

  • Water all pots to field capacity and allow them to drain completely.

  • Initiate the drought treatment by withholding water from the stress group.

  • Monitor the soil moisture content daily using a soil moisture probe or by weighing the pots.

  • Maintain the control group at or near field capacity by watering as needed.

  • Collect samples for analysis at different time points during the drought period (e.g., after a certain percentage of soil water content has been depleted or when visible signs of wilting appear).

Salinity Stress Induction

Rationale: A hydroponic system allows for precise control over the salt concentration in the root environment.

Protocol:

  • Grow seedlings in a hydroponic system with a complete nutrient solution (e.g., Hoagland's solution).

  • Once the plants are established, introduce the salt stress by adding a concentrated NaCl solution to the nutrient solution to achieve the desired final concentration (e.g., 100-200 mM NaCl).

  • To avoid osmotic shock, it is advisable to increase the salt concentration incrementally over a few days.

  • Maintain a control group in the standard nutrient solution.

  • Monitor the electrical conductivity (EC) of the nutrient solution regularly and adjust as needed.

  • Collect tissue samples for analysis after a defined period of salt exposure.

Assessment of Stress Tolerance: Key Physiological and Biochemical Markers

Rationale: Chlorophyll degradation is a common indicator of stress-induced senescence and photosynthetic decline.

Method: Use a handheld chlorophyll meter (e.g., SPAD-502) for a rapid, non-destructive measurement of relative chlorophyll content. Alternatively, perform a solvent extraction (e.g., with 80% acetone) and measure the absorbance of the extract spectrophotometrically at 645 nm and 663 nm.

Rationale: Stress-induced damage to cell membranes results in the leakage of ions, which can be quantified by measuring the electrical conductivity of a solution in which leaf tissue is incubated.

Method:

  • Collect leaf discs of a uniform size.

  • Rinse the discs with deionized water to remove surface contaminants.

  • Place the discs in a tube with a known volume of deionized water and incubate for a set period (e.g., 2-4 hours) at room temperature with gentle shaking.

  • Measure the initial electrical conductivity (EC1) of the solution.

  • Autoclave the tubes with the leaf discs to cause complete cell lysis and release all electrolytes.

  • After cooling to room temperature, measure the final electrical conductivity (EC2).

  • Calculate the percentage of electrolyte leakage as (EC1/EC2) x 100.

Rationale: Proline is an amino acid that accumulates in many plants under stress and acts as an osmolyte and a protective agent.

Method: A common method involves the reaction of proline with ninhydrin to form a colored complex that can be quantified spectrophotometrically at 520 nm.

Rationale: The ratio of variable fluorescence (Fv) to maximum fluorescence (Fm) is a sensitive indicator of the maximum quantum efficiency of photosystem II (PSII) and is often reduced under stress conditions.

Method: Use a pulse-amplitude-modulated (PAM) fluorometer to measure Fv/Fm on dark-adapted leaves (typically for at least 30 minutes).

Rationale: Measuring the accumulation of ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), provides a direct assessment of oxidative stress.

Method:

  • Histochemical staining: Use 3,3'-diaminobenzidine (DAB) to detect H₂O₂ (forms a brown precipitate) and nitroblue tetrazolium (NBT) to detect O₂⁻ (forms a dark blue formazan precipitate).

  • Fluorometric assays: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) for the quantification of total ROS.

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize the expected outcomes based on published literature on the role of endogenous galactinol. These can be used as a reference for interpreting results from exogenous application studies.

Table 1: Effect of Increased Endogenous Galactinol on Plant Growth and Yield under Drought Stress

Plant SpeciesGenetic ModificationStress Condition% Increase in Biomass (approx.)% Increase in Grain Yield (approx.)Reference
RiceOverexpression of AtGolS2Field Drought15-25%10-20%[2]
ChickpeaOverexpression of CaGolSHeat StressNot ReportedNot Reported[8]
ArabidopsisOverexpression of AtGolS2Drought20-30%Not Applicable[9]

Table 2: Effect of Increased Endogenous Galactinol on Physiological Stress Markers

Plant SpeciesGenetic ModificationStress ConditionChange in Electrolyte LeakageChange in Proline ContentChange in Fv/FmReference
RiceOverexpression of AtGolS2DroughtDecreasedIncreasedMaintained higher[2]
ChickpeaOverexpression of CaGolSHeat & OxidativeDecreasedIncreasedNot Reported[8]
ArabidopsisOverexpression of AtGolS2DroughtDecreasedIncreasedMaintained higher[9]
Downstream Signaling and Crosstalk

While the primary protective roles of galactinol are as an osmolyte and antioxidant, its accumulation is part of a broader stress response network. Sugars are increasingly recognized as signaling molecules that can influence gene expression and interact with hormone signaling pathways.[10][11] The accumulation of galactinol could potentially trigger downstream signaling cascades that further enhance stress tolerance.

Galactinol_Signaling cluster_direct Direct Protective Effects cluster_indirect Putative Signaling Roles Abiotic_Stress Abiotic Stress GolS_Activation Upregulation of GolS Genes Abiotic_Stress->GolS_Activation Galactinol_Accumulation Galactinol Accumulation GolS_Activation->Galactinol_Accumulation Osmotic_Adj Osmotic Adjustment Galactinol_Accumulation->Osmotic_Adj ROS_Scavenging ROS Scavenging Galactinol_Accumulation->ROS_Scavenging Membrane_Stab Membrane & Protein Stabilization Galactinol_Accumulation->Membrane_Stab Sugar_Sensing Sugar Sensing Pathways Galactinol_Accumulation->Sugar_Sensing potential Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adj->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Membrane_Stab->Stress_Tolerance Gene_Expression Altered Gene Expression (e.g., stress-responsive genes) Sugar_Sensing->Gene_Expression Hormone_Crosstalk Crosstalk with Hormone Signaling (e.g., ABA) Sugar_Sensing->Hormone_Crosstalk Gene_Expression->Stress_Tolerance Hormone_Crosstalk->Stress_Tolerance

Caption: Putative Signaling Cascade of Galactinol.

Conclusion

Galactinol hydrate is a promising molecule for enhancing abiotic stress tolerance in crops. Its dual function as an osmoprotectant and an antioxidant provides a robust mechanism for protecting plant cells from the damaging effects of environmental stresses. The protocols outlined in these application notes provide a starting point for researchers to investigate the efficacy of exogenously applied galactinol in various crop species. Further research is warranted to optimize application strategies and to fully elucidate the signaling roles of galactinol in the complex network of plant stress responses.

References

  • Nishizawa, A., Yabuta, Y., & Shigeoka, S. (2008). Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage. Plant Physiology, 147(3), 1251–1263. [Link]

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  • Martins, J. P. R., et al. (2022). Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance. PLoS ONE, 17(9), e0274795. [Link]

  • Nishizawa, A., Yabuta, Y., & Shigeoka, S. (2008). Galactinol and raffinose constitute a novel function to protect plants from oxidative damage. Plant physiology, 147(3), 1251-1263. [Link]

  • Salvi, P., et al. (2018). Stress-Inducible Galactinol Synthase of Chickpea (CaGolS) is Implicated in Heat and Oxidative Stress Tolerance Through Reducing Stress-Induced Excessive Reactive Oxygen Species Accumulation. Plant and Cell Physiology, 59(11), 2301–2316. [Link]

  • Di-tanto, V., et al. (2022). Raffinose induces autophagy to promote plant growth. Autophagy, 18(11), 2657-2670. [Link]

  • Sengupta, S., et al. (2015). Significance of galactinol and raffinose family oligosaccharide synthesis in plants. Frontiers in Plant Science, 6, 656. [Link]

  • Selvaraj, M. G., et al. (2017). Overexpression of an Arabidopsis thaliana galactinol synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field. Plant Biotechnology Journal, 15(11), 1465–1477. [Link]

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  • Taji, T., et al. (2002). Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal, 29(4), 417-426. [Link]

  • Rolland, F., Baena-Gonzalez, E., & Sheen, J. (2006). Sugar sensing and signaling in plants: conserved and novel mechanisms. Annual review of plant biology, 57, 675-709. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Galactinol Synthase (GolS) Gene Cloning and Expression

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for galactinol synthase (GolS) gene cloning and expression. This resource is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the experimental workflow. Here, we provide field-proven insights and detailed troubleshooting guides to ensure the successful production and analysis of active GolS protein.

Introduction to Galactinol Synthase

Galactinol synthase (GolS; EC 2.4.1.123) is a pivotal enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants. It catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming galactinol.[1][2] RFOs play crucial roles in plant physiology, including carbon storage, transport, and as osmoprotectants during abiotic stress.[1][3] Consequently, the study of GolS is of significant interest for developing stress-tolerant crops and for potential applications in therapeutics and drug development.

However, the journey from gene to functional enzyme can be fraught with challenges. This guide is structured to provide clear, actionable solutions to the most common problems you may face.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive from researchers working with GolS:

Q1: My PCR amplification of the GolS gene is consistently failing. What are the likely causes?

A1: PCR failure with GolS genes can stem from several factors. Plant-derived genes can have high GC content or complex secondary structures that impede polymerase activity. Additionally, the quality of your template DNA is crucial. For a comprehensive solution, refer to our detailed troubleshooting guide on PCR Amplification of GolS Genes .

Q2: I have successfully cloned the GolS gene, but I'm not seeing any protein expression in E. coli. What should I do?

A2: Lack of expression is a common issue. It could be due to codon bias, toxicity of the expressed protein to the host, or issues with your expression vector and induction conditions. Our Troubleshooting Heterologous Expression in E. coli section provides a step-by-step guide to diagnose and resolve this problem.

Q3: My GolS protein is expressed, but it's all in inclusion bodies. How can I obtain soluble, active protein?

A3: Inclusion body formation is a frequent challenge with recombinant protein expression in E. coli. Optimizing expression conditions to favor proper folding is the first step. If that fails, you will need to solubilize the inclusion bodies and refold the protein. For a detailed protocol, see our guide on Managing Inclusion Bodies .

Q4: I have purified my GolS protein, but it shows very low or no activity. What could be wrong?

A4: Low enzymatic activity can be due to protein misfolding, instability, or issues with your assay conditions. Ensure your purification protocol maintains the protein's integrity and that your activity assay is properly optimized with the necessary co-factors. Our GolS Activity Assay Troubleshooting section can help you pinpoint the problem.

Q5: Which expression system is best for GolS? E. coli or Pichia pastoris?

A5: The choice of expression system depends on your specific research goals. E. coli is rapid and cost-effective for initial characterization and can yield high amounts of protein, though often in inclusion bodies. Pichia pastoris, a eukaryotic system, can facilitate proper folding and post-translational modifications, potentially yielding soluble, active protein directly. Our section on Choosing an Expression System provides a comparative overview to help you decide.

In-Depth Troubleshooting Guides

Gene Cloning and Vector Construction

The initial step of cloning your GolS gene of interest is critical for downstream success.

GolS_Cloning_Workflow cluster_cloning Gene Cloning cluster_vector Vector Construction RNA_Isolation RNA Isolation from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Reverse Transcription PCR_Amplification PCR Amplification of GolS Gene cDNA_Synthesis->PCR_Amplification Gel_Purification Gel Purification of PCR Product PCR_Amplification->Gel_Purification Restriction_Digestion Restriction Digestion of Vector & Insert Gel_Purification->Restriction_Digestion Vector_Selection Select Expression Vector (e.g., pET) Vector_Selection->Restriction_Digestion Ligation Ligation Restriction_Digestion->Ligation Transformation Transformation into Cloning Host (e.g., DH5α) Ligation->Transformation Colony_Screening Colony PCR & Sequencing Transformation->Colony_Screening

Caption: A typical workflow for cloning a plant-derived GolS gene into an expression vector.

Problem Potential Cause Recommended Solution
No PCR Product Poor quality or low concentration of cDNA template.Quantify and assess the purity of your cDNA. Consider a fresh cDNA synthesis.[4]
Suboptimal annealing temperature (Tm) for primers.Perform a gradient PCR to determine the optimal annealing temperature.
High GC content or secondary structures in the GolS gene.Use a high-fidelity polymerase with a GC enhancer buffer. You can also add DMSO (up to 10%) to the PCR mix.[5]
Incorrect primer design.Verify primer sequences for accuracy and check for self-dimers or hairpins. Ensure they are specific to your target GolS isoform.[6]
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in increments of 2-3°C.[7]
High primer concentration.Reduce the primer concentration in your reaction.[5]
Contamination.Use fresh, sterile reagents and dedicated pipettes for PCR setup.
Low Yield Insufficient number of PCR cycles.Increase the number of cycles in increments of 5.[5]
Suboptimal MgCl₂ concentration.Titrate the MgCl₂ concentration in your PCR reaction.[4]

Expert Tip: When designing primers for your GolS gene, it is advisable to check for potential off-target binding sites within the plant genome to avoid amplifying homologous genes.

Heterologous Expression of GolS

The expression of a plant-derived GolS in a microbial host can be challenging. Here we focus on the widely used E. coli and Pichia pastoris systems.

The pET system in E. coli BL21(DE3) and its derivatives is a common choice for high-level protein expression.[8]

E_coli_Expression_Optimization cluster_optimization Expression Optimization Codon_Optimization Codon Optimization Expression_Outcome Soluble & Active GolS Codon_Optimization->Expression_Outcome Strain_Selection E. coli Strain Selection Strain_Selection->Expression_Outcome Induction_Parameters Induction Parameters Induction_Parameters->Expression_Outcome Fusion_Tags Fusion Tags Fusion_Tags->Expression_Outcome

Caption: Key factors for optimizing recombinant GolS expression in E. coli.

Challenge Cause Solution & Rationale
Low or No Expression Codon Bias: The codon usage of your plant-derived GolS gene may differ significantly from that of E. coli.Codon Optimization: Synthesize the GolS gene with codons optimized for E. coli expression. This can dramatically improve translation efficiency.[9][10]
Protein Toxicity: The expressed GolS protein may be toxic to the E. coli host.Use a Tightly Regulated Promoter: The pET system with the T7 promoter is generally well-regulated. Consider using BL21(DE3)pLysS strains which express T7 lysozyme to further reduce basal expression.
Inefficient Induction: Suboptimal IPTG concentration or induction time.Optimize Induction: Titrate IPTG concentration (0.1 - 1 mM) and vary the induction time (4 hours to overnight).
Inclusion Bodies High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.Lower Induction Temperature: Induce expression at a lower temperature (e.g., 16-25°C) overnight. This slows down protein synthesis, allowing more time for proper folding.
Lack of Chaperones: The specific chaperones required for GolS folding may be absent or in low abundance in E. coli.Co-express Chaperones: Transform your E. coli with a plasmid encoding molecular chaperones (e.g., GroEL/ES).
Suboptimal Culture Media: The composition of the growth medium can influence protein folding.Test Different Media: Experiment with different rich media like Terrific Broth (TB) in addition to LB.

Expert Tip: For difficult-to-express proteins, consider using a fusion tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) at the N-terminus to enhance solubility.

If optimizing expression conditions does not yield soluble protein, you will need to purify the GolS from inclusion bodies.

Protocol for Solubilization and Refolding of GolS from Inclusion Bodies:

  • Isolate Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.[11][12] Incubate with gentle agitation until the solution clarifies.

  • Refolding: The key to successful refolding is the slow removal of the denaturant. This can be achieved by:

    • Dialysis: Stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant.[13]

    • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[14]

  • Refolding Buffer Composition: The refolding buffer should be optimized for your specific GolS protein but typically contains:

    • A suitable buffer (e.g., Tris-HCl) at the optimal pH for GolS activity.

    • A redox shuffling system (e.g., a combination of reduced and oxidized glutathione) to promote correct disulfide bond formation.

    • Additives that can aid in folding, such as L-arginine or polyethylene glycol (PEG).

  • Purification of Refolded Protein: After refolding, purify the active GolS using an appropriate chromatography method, such as Ni-NTA affinity chromatography if your protein is His-tagged.

Pichia pastoris is an excellent alternative for expressing GolS, as it is a eukaryotic system capable of post-translational modifications and can secrete the protein into the culture medium, simplifying purification.[15]

Parameter Recommendation Rationale
Codon Optimization Optimize the GolS gene sequence for Pichia pastoris codon usage.This will enhance translation efficiency and protein yield.
Vector Choice Use a vector with a strong, inducible promoter like the AOX1 promoter. For secreted expression, include the α-mating factor secretion signal.The AOX1 promoter allows for high-level, methanol-inducible expression. The α-mating factor directs the protein to the secretory pathway.
Strain Selection Start with a standard strain like GS115. For potentially toxic proteins, consider strains with a weaker AOX2 promoter.The choice of strain can impact the level of protein expression.
Culture Conditions Optimize the methanol induction strategy, pH, and temperature of the culture.These factors are critical for maximizing protein yield in Pichia.
Protein Purification

For His-tagged GolS, immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin is the most common and effective purification method.

Troubleshooting His-Tagged GolS Purification:

Problem Potential Cause Solution
Low Yield Poor Binding to Resin: The His-tag may be inaccessible.Consider moving the His-tag to the other terminus of the protein.
Protein Precipitation on the Column: The buffer conditions may not be optimal for GolS stability.Add stabilizing agents like glycerol (10%) or a low concentration of a non-ionic detergent to the buffers.
Contaminating Proteins Non-specific Binding: Host proteins with exposed histidine residues can co-purify.Optimize Wash Steps: Increase the imidazole concentration in the wash buffer (e.g., 20-40 mM) to elute weakly bound contaminants.
Co-purification with Chaperones: GolS may be tightly bound to E. coli chaperones.Add ATP (1-5 mM) to the lysis and wash buffers to promote the release of chaperones.
GolS Activity Assay

Confirming the functionality of your purified GolS is the final and most important step. A colorimetric assay is a convenient and sensitive method for this.

Protocol for Colorimetric GolS Activity Assay:

This protocol is adapted from a method that indirectly measures the UDP produced during the GolS reaction.

  • GolS Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM HEPES-NaOH, pH 7.0

      • 5 mM MnCl₂

      • 1 mM DTT

      • 20 mM myo-inositol

      • 5 mM UDP-galactose

    • Add your purified GolS enzyme to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by boiling for 2 minutes.

  • UDP Detection (Coupled Enzyme Assay):

    • To the stopped reaction, add apyrase, which hydrolyzes the UDP produced to UMP and inorganic phosphate (Pi).

    • Incubate to allow for complete hydrolysis of UDP.

  • Phosphate Quantification:

    • Quantify the released Pi using a colorimetric method, such as the Fiske-SubbaRow method, which involves the formation of a colored phosphomolybdate complex.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Controls:

    • No Enzyme Control: A reaction mixture without the GolS enzyme to account for any background Pi.

    • No myo-inositol Control: A reaction mixture without myo-inositol to ensure the reaction is substrate-dependent.

    • UDP Standard Curve: A standard curve of known UDP concentrations treated with apyrase to quantify the amount of UDP produced in your samples.

Troubleshooting the GolS Activity Assay:

Problem Potential Cause Solution
No Activity Inactive Enzyme: The protein may be misfolded or denatured.Re-evaluate your expression and purification protocols. Ensure proper storage conditions for the purified enzyme (e.g., -80°C in a buffer with glycerol).
Missing Co-factors: GolS requires Mn²⁺ for activity.Ensure MnCl₂ is present in the reaction buffer at the optimal concentration.
Incorrect pH: The pH of the reaction buffer is outside the optimal range for GolS.The optimal pH for most GolS enzymes is around 7.0-7.5. Verify the pH of your buffer.
High Background Contaminating Phosphatases: Your enzyme preparation may be contaminated with phosphatases that hydrolyze UDP-galactose or UDP.Include a phosphatase inhibitor cocktail during purification and in the assay buffer.
Spontaneous Hydrolysis of Substrates: UDP-galactose can be unstable.Use fresh, high-quality substrates.

Conclusion

The successful cloning and expression of active galactinol synthase is an achievable goal with careful planning and systematic troubleshooting. By understanding the potential pitfalls at each stage of the process and applying the solutions outlined in this guide, researchers can significantly increase their chances of success. This technical support center is intended to be a living document, and we encourage you to share your experiences and insights to help us further refine these recommendations.

References

  • Takara Bio. (n.d.). Troubleshooting your PCR. Retrieved from [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • Sengupta, S., & Das, S. (2015). Significance of galactinol and raffinose family oligosaccharide synthesis in plants. Frontiers in Plant Science, 6, 656. [Link]

  • Panikulangara, I., et al. (2004). Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis. Plant Physiology, 136(2), 3148–3158. [Link]

  • Ribeiro, A. C., et al. (2000). Soybean seed galactinol synthase activity as determined by a novel colorimetric assay. Revista Brasileira de Fisiologia Vegetal, 12(3), 203-212. [Link]

  • Unda, F., et al. (2012). Isolation and characterization of galactinol synthases from hybrid poplar. Journal of Experimental Botany, 63(3), 1399–1409. [Link]

  • Taji, T., et al. (2002). Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal, 29(4), 417-426. [Link]

  • dos Santos, T. B., et al. (2011). Expression of three galactinol synthase isoforms in Coffea arabica L. and accumulation of raffinose and stachyose in response to abiotic stresses. Plant Physiology and Biochemistry, 49(5), 543-550. [Link]

  • Zuther, E., et al. (2019). Galactinol synthase 1 improves cucumber performance under cold stress by enhancing assimilate translocation. Plant, Cell & Environment, 42(4), 1347-1363. [Link]

  • Li, M., et al. (2018). Functional characterization of galactinol synthase and raffinose synthase in desiccation tolerance acquisition in developing Arabidopsis seeds. Journal of Plant Physiology, 231, 14-23. [Link]

  • Smith, P. T., Kuo, T. M., & Crawford, C. G. (1991). Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves. Plant Physiology, 96(3), 693–698. [Link]

  • de Souza, R. F., et al. (2021). Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus. Viruses, 13(7), 1373. [Link]

  • Zhou, Y., et al. (2017). Molecular Cloning and Characterization of Galactinol Synthases in Camellia sinensis with Different Responses to Biotic and Abiotic Stressors. International Journal of Molecular Sciences, 18(4), 793. [Link]

  • Singh, A., et al. (2015). Solubilization and refolding of inclusion body proteins. Journal of visualized experiments : JoVE, (98), e52587. [Link]

  • Li, Z., et al. (2017). Systematic assessment of Pichia pastoris system for optimized β -galactosidase production. Microbial Cell Factories, 16(1), 74. [Link]

  • ResearchGate. (n.d.). How I can enhance my protein expression in E.coli BL21(DE3) ? How I can increase yield? Retrieved from [Link]

  • Ribeiro, A. C., et al. (2000). Soybean seed galactinol synthase activity as determined by a novel colorimetric assay. Revista Brasileira de Fisiologia Vegetal, 12(3), 203-212. [Link]

  • Islam, M. R., et al. (2024). Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing. Bioengineering, 11(6), 575. [Link]

  • Singh, S. M., & Panda, A. K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of bioscience and bioengineering, 99(4), 303–310. [Link]

  • ResearchGate. (n.d.). Strategy for regulating gene expression using the pET-expression system. Retrieved from [Link]

  • Panyi, G., et al. (2021). Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin. Frontiers in Pharmacology, 12, 730079. [Link]

  • ResearchGate. (n.d.). Do I need codon optimization to express a plant gene in E. coli? If yes, what codon set should I use? Retrieved from [Link]

  • Spriestersbach, A., et al. (2015). Purification of His-Tagged Proteins. Methods in enzymology, 559, 1–15. [Link]

  • SciSpace. (n.d.). Soybean seed galactinol synthase activity as determined by a novel colorimetric assay. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). MCC Protocol His Tag Purification. Retrieved from [Link]

  • ATUM. (n.d.). Codon Usage Optimization for E.coli Expression - Guide. Retrieved from [Link]

  • Panyi, G., et al. (2021). Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin. Frontiers in Pharmacology, 12, 730079. [Link]

  • Torres, P. A. B., et al. (2023). A Multi-Layer-Controlled Strategy for Cloning and Expression of Toxin Genes in Escherichia coli. International Journal of Molecular Sciences, 24(16), 12933. [Link]

  • SciSpace. (n.d.). Strategies to optimize protein expression in E. coli. Retrieved from [Link]

  • Ahmad, M., et al. (2014). Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins. Journal of Industrial Microbiology & Biotechnology, 41(8), 1229–1243. [Link]

  • EMBL. (n.d.). Guide to expression construct cloning. Retrieved from [Link]

  • Mirhosseini, S. A., et al. (2018). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 5(3), 113-118. [Link]

  • BaseBuddy. (n.d.). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. Retrieved from [Link]

  • GenScript. (n.d.). Optimizing conditions for recombinant soluble protein production in E.coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Codon optimization for expression of plant proteins in E.coli. Retrieved from [Link]

  • Patsnap. (n.d.). How to Optimize Pichia pastoris for Large-Scale Fermentation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to improve the purity of an Ni-NTA purified His-tag protein? Retrieved from [Link]

  • Singh, A., et al. (2015). Solubilization and refolding of bacterial inclusion body proteins. Journal of visualized experiments : JoVE, (98), e52587. [Link]

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Strategies to enhance the efficiency of galactinol hydrate biosynthesis in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the optimization of galactinol biosynthesis.

Topic: Strategies to enhance the efficiency of galactinol hydrate biosynthesis in vivo Ticket ID: GOLS-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is the key galactosyl donor for the synthesis of Raffinose Family Oligosaccharides (RFOs).[1][2] Its biosynthesis relies on the condensation of UDP-galactose and myo-inositol , catalyzed by galactinol synthase (GolS) .[1][2]

Enhancing in vivo yield requires a tripartite strategy:

  • Kinetic Balancing: Overcoming the rate-limiting activity of GolS.

  • Precursor Push: Maximizing the intracellular pools of UDP-galactose and myo-inositol.[1]

  • Cofactor Availability: Ensuring sufficient

    
     for enzyme catalysis.[1]
    

Part 1: System Architecture & Pathway Design

The Biosynthetic Logic

To debug low yields, you must first visualize the metabolic flow. Galactinol biosynthesis sits at the intersection of nucleotide sugar metabolism and cyclitol turnover.

GalactinolPathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glk G1P Glucose-1-P G6P->G1P Pgm Ino3P Inositol-3-P G6P->Ino3P Ino1 (MIPS) Rate Limiting UDPGlc UDP-Glucose G1P->UDPGlc GalU / UGPase UDPGal UDP-Galactose UDPGlc->UDPGal GalE (Epimerase) Galactinol GALACTINOL UDPGal->Galactinol GolS (Mn2+ required) Inositol myo-Inositol Ino3P->Inositol IMPase Inositol->Galactinol

Figure 1: Metabolic Flux Map. The convergence of the UDP-galactose and myo-inositol pathways.[1] Red arrows indicate primary bottlenecks (MIPS and GolS) requiring genetic intervention.

Part 2: Optimization Strategies (FAQs)

Module A: Strain Engineering (The Hardware)

Q1: My strain expresses GolS but yields are negligible (<0.5 g/L). What is the primary bottleneck? Diagnosis: The issue is rarely GolS expression alone; it is usually precursor starvation . E. coli and S. cerevisiae do not naturally maintain high pools of myo-inositol.[1] Solution: You must engineer a "Precursor Push" system.[1]

  • Overexpress MIPS (ino1): The conversion of Glucose-6-P to Inositol-3-P by myo-inositol-1-phosphate synthase (MIPS) is the committed step.[1] Native flux is insufficient.[1]

  • Pull from UDP-Glucose: Overexpress UDP-glucose 4-epimerase (galE) to equilibrate the pool between UDP-glucose and UDP-galactose.[1]

  • Protocol: Co-transform your host with a plasmid carrying ino1 (e.g., from S. cerevisiae or A. thaliana) alongside your GolS vector.[1]

Q2: Which Galactinol Synthase (GolS) isoform should I use? Recommendation: Plant-derived GolS enzymes differ in thermal stability and


.[1]
  • Standard: Arabidopsis thaliana (AtGolS1 or AtGolS2) is well-characterized but can be unstable at >30°C.[1]

  • High-Performance: Cucurbita pepo (Zucchini) or Ajuga reptans GolS often show higher specific activity.[1]

  • Action: If you observe inclusion bodies (insoluble protein), switch to a psychrophilic (cold-active) GolS or lower induction temperature to 16–20°C.[1]

Q3: Should I feed galactose to the medium? Analysis: Feeding galactose can directly boost UDP-galactose pools via the Leloir pathway (galK


galT), bypassing the thermodynamic equilibrium of GalE.
Strategy: 
  • Yes, but... You must delete the downstream catabolic gene (galE or galM knockout is risky; better to delete galK only if not feeding galactose, but if feeding galactose, you need galK).

  • Better Approach: Feed Galactose (2-5 g/L) AND myo-Inositol (1-2 g/L) initially to validate the enzyme is active.[1] Once confirmed, engineer the de novo pathways to reduce cost.

Module B: Fermentation & Process (The Software)

Q4: The cells grow well, but specific productivity drops after induction. Why? Diagnosis: This is likely Cofactor Limitation .[1] GolS is a metalloenzyme requiring Manganese (


). Standard minimal media (M9) or even LB often lacks sufficient manganese for high-titer overexpression.[1]
Fix:  Supplement the fermentation medium with 0.1 – 1.0 mM 

or

at the time of induction.

Q5: How do I purify "Galactinol Hydrate" from the broth? Technical Note: "Galactinol Hydrate" refers to the crystalline solid form (usually dihydrate). Biosynthesis produces dissolved galactinol.[1] Downstream Protocol:

  • Clarification: Centrifuge cells (8,000 x g, 20 min).

  • De-coloring: Pass supernatant through an Activated Charcoal column to remove pigments and hydrophobic impurities.[1]

  • Desalting: Use a cation exchange resin (H+ form) followed by an anion exchange resin (OH- form) to remove salts.[1]

  • Crystallization:

    • Concentrate the flow-through to a syrup (>60% Brix) via rotary evaporation.[1]

    • Add hot Ethanol (95%) to the syrup until slightly turbid.

    • Cool slowly to 4°C over 24 hours. Galactinol hydrate crystals will precipitate.[1]

Part 3: Troubleshooting Guide (Decision Tree)

Use this logic flow to resolve experimental failures.

Troubleshooting Start Low Galactinol Yield CheckProtein Check GolS Expression (SDS-PAGE) Start->CheckProtein Insoluble Protein in Pellet (Inclusion Bodies) CheckProtein->Insoluble Yes Soluble Protein in Supernatant (Active Form) CheckProtein->Soluble Yes FixSolubility Action: Reduce Temp (16°C) Add Chaperones (GroEL) Insoluble->FixSolubility CheckSubstrates Check Precursors (Metabolomics/HPLC) Soluble->CheckSubstrates LowIno Low myo-Inositol CheckSubstrates->LowIno LowUDP Low UDP-Gal CheckSubstrates->LowUDP CheckCofactor Cofactors OK? CheckSubstrates->CheckCofactor Pools Normal FixIno Action: Overexpress INO1 Feed Inositol LowIno->FixIno FixUDP Action: Overexpress GalE/GalU Feed Galactose LowUDP->FixUDP AddMn Action: Add 1mM MnCl2 CheckCofactor->AddMn

Figure 2: Troubleshooting Logic Flow. Follow the path to identify the specific failure mode in the bioprocess.[1]

Part 4: Data & Benchmarking

Table 1: Comparative Strategies for Galactinol Production

StrategyHost SystemPrecursor SourceTypical YieldKey LimitationRef
Simple Overexpression E. coli BL21Native Metabolism< 0.1 g/LLow inositol pool; GolS instability.[1]
Precursor Feeding E. coli BL21Fed Inositol + Galactose1.0 - 5.0 g/LHigh cost of substrates.[1][2]
Metabolic Engineering C. glutamicum / E. coliino1++ / galE++> 10 g/LMetabolic burden; plasmid stability.[1][3]
Whole Cell Biocatalysis Permeabilized CellsAdded UDP-Gal + InositolHigh (Conversion %)ATP regeneration required; not scalable.[4]

References

  • Taji, T. et al. (2002).[2] Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal. Link

  • Liu, H. et al. (2013).[3] Metabolic engineering of Escherichia coli for biosynthesis of D-galactonate (Analogous precursor strategies). Bioprocess and Biosystems Engineering. Link

  • Kelly, P.J. et al. (2022). Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family. Horticulture Research. Link

  • Smith, P.T. et al. (1991). Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves. Plant Physiology. Link

  • Nobre, C. et al. (2012). Purification of oligosaccharides from fermentation broth using activated charcoal. Separation and Purification Technology. Link

Sources

Avoiding degradation of galactinol hydrate standards for calibration

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Accuracy and Precision in Calibration

Welcome to the technical support center for galactinol hydrate standards. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to help you avoid the degradation of your galactinol hydrate standards, ensuring the integrity and reproducibility of your experimental results. As Senior Application Scientists, we have compiled this resource based on extensive experience and authoritative data to address the common challenges encountered when working with this sensitive molecule.

Understanding Galactinol Hydrate: Key Properties and Challenges

Galactinol (1-O-α-D-galactopyranosyl-myo-inositol) is a crucial intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants, where it plays a role in signaling and stress tolerance.[1] In the laboratory, its purity and stability as a calibration standard are paramount for accurate quantification in various matrices.

The primary challenge in handling galactinol hydrate is its susceptibility to hydrolysis in aqueous solutions. The glycosidic bond linking galactose to myo-inositol can be cleaved, leading to the formation of its constituent monosaccharides. This degradation can be influenced by several factors, including pH, temperature, and the presence of enzymes.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of galactinol hydrate standards.

Q1: How should I store my solid galactinol hydrate standard?

For long-term storage, solid galactinol hydrate should be kept at -20°C.[2] Under these conditions, the compound is stable for at least four years. It is crucial to ensure the container is tightly sealed to prevent moisture absorption.

Q2: Can I prepare aqueous stock solutions of galactinol hydrate in advance?

It is strongly advised not to store aqueous solutions of galactinol hydrate for more than one day.[3] The glycosidic bond is prone to hydrolysis in water, which will lead to a decrease in the concentration of intact galactinol over time, compromising the accuracy of your calibration curve. Always prepare fresh aqueous standards daily for your experiments.

Q3: What is the best solvent for preparing a stock solution of galactinol hydrate?

For a more stable stock solution, dimethyl sulfoxide (DMSO) is a suitable alternative to water. Galactinol hydrate is soluble in DMSO at approximately 0.5 mg/mL.[4] While aqueous solutions are highly unstable, a DMSO stock solution, when stored at -20°C, can offer extended stability. However, it is still recommended to prepare fresh dilutions in your aqueous mobile phase or buffer on the day of analysis.

Q4: What are the main degradation products of galactinol hydrate?

The primary degradation products of galactinol hydrate are galactose and myo-inositol , formed by the hydrolysis of the α-1,1-glycosidic linkage.

cluster_products Degradation Products Galactinol Galactinol Hydrate Hydrolysis Hydrolysis (H₂O, Acid/Base, or Enzyme) Galactinol->Hydrolysis Galactose Galactose Hydrolysis->Galactose MyoInositol myo-Inositol Hydrolysis->MyoInositol DegradationProducts Degradation Products Start Start: Solid Galactinol Hydrate at -20°C Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Accurately Weigh Equilibrate->Weigh ChooseSolvent Choose Solvent Weigh->ChooseSolvent DissolveAqueous Dissolve in High-Purity Water/ Mobile Phase ChooseSolvent->DissolveAqueous Aqueous (Daily Use) DissolveDMSO Dissolve in DMSO ChooseSolvent->DissolveDMSO DMSO (Stock) SerialDilutionAqueous Prepare Serial Dilutions DissolveAqueous->SerialDilutionAqueous StoreDMSO Store DMSO Stock at -20°C DissolveDMSO->StoreDMSO Analyze Analyze Immediately SerialDilutionAqueous->Analyze ThawDilute Thaw and Dilute in Aqueous Solution StoreDMSO->ThawDilute ThawDilute->Analyze

Caption: Workflow for Preparing Galactinol Standards.

HPAEC-PAD Method for Galactinol Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates. [5][6] Instrumentation:

  • HPLC system with a biocompatible (metal-free) flow path

  • Pulsed Amperometric Detector with a gold working electrode

  • Analytical Column: A column suitable for carbohydrate analysis, such as the Dionex CarboPac™ MA1, is recommended for separating compounds like galactinol. [7][8][9] Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column Dionex CarboPac™ MA1 (4 x 250 mm) with a guard column [10]
Mobile Phase Sodium hydroxide (NaOH) in high-purity water. A gradient elution may be necessary to separate galactinol from its degradation products and other matrix components.
Example Gradient Isocratic elution with 12 mM NaOH, followed by a column wash with a higher concentration of NaOH (e.g., 100 mM). [5]The optimal gradient will need to be determined empirically.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 °C
Injection Volume 5 - 25 µL
Detection Pulsed Amperometry (PAD) with a gold electrode. The waveform potentials and durations should be optimized for carbohydrate analysis.

Important Considerations for HPAEC-PAD:

  • Eluent Preparation: Use high-purity (18 MΩ·cm) water and high-grade NaOH. Degas the eluents to prevent bubble formation. Improper eluent preparation is a common source of problems in HPAEC-PAD analysis. [11]* System Cleanliness: The HPAEC-PAD system is sensitive to contamination. Ensure the system is thoroughly cleaned and dedicated to carbohydrate analysis if possible.

  • Sample Preparation: Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging. [5]

References

  • Das Gupta, V. (1990). Stability of Galactose in Aqueous Solutions. Journal of Pharmaceutical Sciences, 79(3), 264-266. Available at: [Link]

  • Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024). LCGC International. Available at: [Link]

  • Nishizawa, A., et al. (2008). Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage. Plant Physiology, 147(3), 1251–1263. Available at: [Link]

  • Sengupta, S., et al. (2015). Significance of galactinol and raffinose family oligosaccharide synthesis in plants. Frontiers in Plant Science, 6, 656. Available at: [Link]

  • Introduction to HPAEC-PAD – Eluent Preparation. (n.d.). Antec Scientific. Available at: [Link]

  • The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). (2018). Springer Nature Experiments. Available at: [Link]

  • The Solvation of Carbohydrates in Dimethylsulfoxide and Water. (2015). ResearchGate. Available at: [Link]

  • Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). (n.d.). Archemica. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of Galactinol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the robust quantification of compounds is paramount. This is particularly true in pharmaceutical research and development, where the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates directly impact safety and efficacy. Galactinol hydrate, a key intermediate in the biosynthesis of raffinose family oligosaccharides, presents a unique analytical challenge due to its polar nature and the presence of multiple hydroxyl groups. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of galactinol hydrate. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a cross-validation framework to ensure data integrity and methodological interchangeability.

The Imperative of Cross-Validation in Analytical Science

Cross-validation of analytical methods is a critical exercise in ensuring the reliability and consistency of scientific data. It involves comparing the results from two distinct analytical techniques to determine if they provide equivalent quantitative information. This process is not merely a redundancy; it is a testament to the robustness of the analytical data, providing a higher degree of confidence in the reported values. For a compound like galactinol hydrate, where different analytical principles can be applied, cross-validation between HPLC and GC-MS serves to identify any method-specific biases and to establish a comprehensive analytical profile of the molecule.

High-Performance Liquid Chromatography (HPLC): A Direct Approach to Quantification

HPLC is a cornerstone of analytical chemistry, prized for its versatility and non-destructive nature. For polar compounds like galactinol hydrate, HPLC offers the significant advantage of direct analysis without the need for chemical derivatization.

The Rationale Behind the HPLC Method

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For sugars and sugar alcohols, the choice of stationary phase is critical. Amino-propyl bonded silica columns or specialized ligand-exchange chromatography columns are often employed. Detection is typically achieved using a Refractive Index Detector (RID), which is sensitive to changes in the bulk properties of the mobile phase as the analyte elutes, or an Evaporative Light Scattering Detector (ELSD), which is more sensitive and provides a more uniform response for non-volatile analytes.

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HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Weigh Galactinol Hydrate Standard/Sample s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter h_inject Inject into HPLC System s_filter->h_inject h_separate Separation on Amino Column h_inject->h_separate h_detect Detection by RID/ELSD h_separate->h_detect d_integrate Integrate Peak Area h_detect->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify

Caption: Workflow for HPLC analysis of galactinol hydrate.

Detailed Experimental Protocol for HPLC Analysis

1. Materials and Reagents:

  • Galactinol Hydrate Reference Standard (Purity ≥ 99%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Amino-propyl silica column (e.g., 4.6 x 250 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • RID Temperature: 35°C

  • ELSD Settings (if used): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of galactinol hydrate reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750, 1000 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample containing galactinol hydrate and dissolve in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the galactinol hydrate standards.

  • Determine the concentration of galactinol hydrate in the sample solution from the calibration curve using the peak area of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for non-volatile compounds like galactinol hydrate, a crucial derivatization step is required to increase their volatility.

The Rationale Behind the GC-MS Method

The core principle of GC-MS involves vaporizing the sample, separating its components in a gaseous mobile phase as they pass through a stationary phase in a capillary column, and then detecting the eluted components with a mass spectrometer. The derivatization of galactinol hydrate, typically a two-step process of oximation followed by silylation, is essential. Oximation protects the aldehyde and ketone functional groups, while silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable. This process is critical for preventing degradation in the hot GC inlet and for achieving good chromatographic peak shape.[1]

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GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis g_start Weigh Galactinol Hydrate Standard/Sample g_dissolve Dissolve in Pyridine g_start->g_dissolve g_oximation Oximation with Hydroxylamine HCl g_dissolve->g_oximation g_silylation Silylation with MSTFA g_oximation->g_silylation gc_inject Inject into GC-MS System g_silylation->gc_inject gc_separate Separation on DB-5 Column gc_inject->gc_separate gc_detect Detection by Mass Spectrometer gc_separate->gc_detect gd_integrate Extract Ion Chromatogram & Integrate gc_detect->gd_integrate gd_quantify Quantify using Calibration Curve gd_integrate->gd_quantify

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A Senior Application Scientist's Guide to Comparing the Effectiveness of Galactinol Synthase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of plant stress tolerance and carbohydrate metabolism, understanding the nuances of galactinol synthase (GolS) isoforms is paramount. As the gatekeeper enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), GolS plays a critical role in orchestrating plant responses to environmental challenges. This guide provides an in-depth comparison of GolS isoform effectiveness, grounded in experimental data and field-proven insights, to empower your research and development endeavors.

The Central Role of Galactinol Synthase in Plant Physiology

Galactinol synthase (EC 2.4.1.123) catalyzes the first committed and rate-limiting step in the biosynthesis of RFOs.[1][2][3] This enzymatic reaction involves the transfer of a galactosyl moiety from UDP-galactose to myo-inositol, yielding galactinol and UDP.[4][5] Galactinol then serves as the galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[1][5] These oligosaccharides are not merely metabolic intermediates; they are crucial players in protecting plants from abiotic stresses such as drought, salinity, cold, and heat by acting as osmoprotectants, antioxidants, and signaling molecules.[2][5][6]

Most plant species possess a small family of GolS genes, each encoding a distinct isoform with potentially unique biochemical properties and expression patterns.[5] This diversity allows for fine-tuned regulation of RFO biosynthesis in different tissues and in response to specific environmental cues. Understanding the functional differences between these isoforms is therefore essential for harnessing their potential in developing stress-tolerant crops and identifying novel therapeutic targets.

Decoding Isoform Effectiveness: A Comparative Analysis

The "effectiveness" of a GolS isoform can be evaluated through several key parameters: its catalytic efficiency (kinetic parameters), its substrate specificity, and its expression profile in response to specific stimuli. While comprehensive comparative kinetic data for all isoforms within a single species is not always available, studies on various plant GolS isoforms have revealed significant functional diversity.

Kinetic Parameters: A Tale of Two Poplar Isoforms

A study on two galactinol synthase isoforms from hybrid poplar, Pa×gGolSI and Pa×gGolSII, provides a clear example of how kinetic properties can differ. Both isoforms were expressed recombinantly in Pichia pastoris and their activities characterized.

ParameterPa×gGolSIPa×gGolSIIReference
Km (UDP-galactose) 0.80 mM0.65 mM[7]
Vmax 657.5 nM/min1245 nM/min[7]
pH Optimum 7.07.5[7]
Temperature Optimum 45 °C37 °C[7]

These data reveal that Pa×gGolSII has a slightly higher affinity for UDP-galactose (lower Km) and a significantly higher maximal velocity (Vmax) than Pa×gGolSI under optimal conditions, suggesting it is a more catalytically efficient enzyme. However, Pa×gGolSI exhibits a broader pH and temperature range, indicating greater stability under a wider array of environmental conditions.[7] This trade-off between catalytic efficiency and stability is a common theme in enzyme evolution and highlights the specialized roles of different isoforms.

Differential Expression in Arabidopsis: A Response to Stress

In the model plant Arabidopsis thaliana, seven GolS genes have been identified, with AtGolS1, AtGolS2, and AtGolS3 being the most extensively studied in the context of abiotic stress.[1][2] While detailed comparative kinetic data for these isoforms are limited, their distinct expression patterns provide strong evidence for their specialized functions.

  • AtGolS1: This isoform is strongly induced by heat, salt, and drought stress.[2][5] Its expression is regulated by heat shock transcription factors (HSFs), underscoring its role in the heat shock response.[1]

  • AtGolS2: Similar to AtGolS1, AtGolS2 is induced by drought and salt stress.[2][5] Overexpression of AtGolS2 in Arabidopsis leads to increased levels of galactinol and raffinose, and enhanced drought tolerance.[8]

  • AtGolS3: In contrast to the other two, AtGolS3 expression is specifically induced by cold stress.[2][5]

This differential expression strongly suggests that the "effectiveness" of these isoforms is context-dependent, with each being optimally suited to function under specific stress conditions.

Experimental Workflow for Characterizing GolS Isoforms

To facilitate a direct and objective comparison of GolS isoform effectiveness, a standardized experimental workflow is essential. The following protocol outlines the key steps for the recombinant expression, purification, and kinetic characterization of GolS isoforms.

Recombinant Expression and Purification of His-tagged GolS

This protocol is designed for the expression of N-terminally His-tagged GolS in Escherichia coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

3.1.1. Cloning and Vector Construction

  • Gene Amplification: Amplify the full-length coding sequence of the desired GolS isoform from cDNA using PCR with primers that add appropriate restriction sites for cloning into a pET expression vector (e.g., pET-28a). The forward primer should also include a sequence for a 6x-His tag if not already present in the vector.

  • Vector Ligation: Digest both the PCR product and the pET vector with the corresponding restriction enzymes and ligate the GolS insert into the vector.

  • Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR.

  • Sequence Verification: Isolate the plasmid DNA and verify the sequence of the GolS insert.

3.1.2. Protein Expression

  • Transformation: Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration and induction temperature/time should be empirically determined for each GolS isoform. A common starting point is induction at 18-25°C for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3.1.3. Protein Purification

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged GolS protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Desalt the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

GolS_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Cloning_start Amplify GolS cDNA Cloning_ligation Ligate into pET vector Cloning_start->Cloning_ligation Cloning_transform Transform E. coli Cloning_ligation->Cloning_transform Cloning_verify Sequence Verification Cloning_transform->Cloning_verify Expression_transform Transform BL21(DE3) Cloning_verify->Expression_transform Verified Plasmid Expression_culture Grow Culture Expression_transform->Expression_culture Expression_induce Induce with IPTG Expression_culture->Expression_induce Expression_harvest Harvest Cells Expression_induce->Expression_harvest Purification_lyse Cell Lysis Expression_harvest->Purification_lyse Cell Pellet Purification_clarify Clarify Lysate Purification_lyse->Purification_clarify Purification_imac Ni-NTA Chromatography Purification_clarify->Purification_imac Purification_elute Elute Protein Purification_imac->Purification_elute Purification_buffer Buffer Exchange Purification_elute->Purification_buffer Analysis SDS-PAGE & Activity Assay Purification_buffer->Analysis Purified GolS

Caption: Recombinant GolS expression and purification workflow.

Enzymatic Activity Assay

The activity of purified GolS isoforms can be determined using a colorimetric assay that measures the amount of UDP produced.

3.2.1. Reaction Mixture

  • 50 mM HEPES buffer, pH 7.5

  • 10 mM MgCl2

  • 2 mM DTT

  • 10 mM myo-inositol

  • 5 mM UDP-galactose

  • Purified GolS enzyme

3.2.2. Assay Procedure

  • Reaction Initiation: Pre-warm all reagents to the desired reaction temperature (e.g., 30°C). Initiate the reaction by adding the purified GolS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the desired temperature for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.

  • UDP Detection: The amount of UDP produced can be quantified using a coupled enzyme assay system, such as the pyruvate kinase/lactate dehydrogenase assay, which links UDP production to a change in NADH absorbance at 340 nm.

  • Kinetic Parameter Calculation: To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Structural Insights into Isoform Function

While no crystal structures of plant galactinol synthases are currently available in the Protein Data Bank, homology modeling and site-directed mutagenesis studies have provided valuable insights into their structure-function relationships.

A key structural feature identified in chickpea and Arabidopsis GolS is a conserved "NAG" motif.[9] This motif is critical for substrate binding and catalytic activity. Site-directed mutagenesis studies have shown that mutations within this motif can lead to a complete loss of enzyme function.[9] Comparative homology modeling of different GolS isoforms, using known structures of related glycosyltransferases as templates, can help to identify amino acid variations in and around the active site that may account for differences in substrate specificity and catalytic efficiency.

RFO_Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol Galactinol RS Raffinose Synthase Galactinol->RS STS Stachyose Synthase Galactinol->STS UDP UDP Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->STS Stachyose Stachyose GolS->Galactinol GolS->UDP RS->Raffinose STS->Stachyose

Caption: The Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.

Conclusion and Future Directions

The effectiveness of different galactinol synthase isoforms is a multifaceted trait determined by their kinetic properties, substrate specificities, and expression patterns. While some isoforms may exhibit higher catalytic efficiency under optimal conditions, others may provide greater stability and function across a broader range of environmental challenges. The differential expression of GolS genes in response to specific abiotic stresses in plants like Arabidopsis underscores the specialized roles of each isoform in orchestrating a tailored stress response.

For researchers and drug development professionals, a thorough understanding of this isoform diversity is crucial. By employing the experimental workflows outlined in this guide, you can systematically characterize and compare the effectiveness of different GolS isoforms, paving the way for the development of novel strategies to enhance crop resilience and explore new therapeutic avenues. Future research, particularly the determination of high-resolution crystal structures of various GolS isoforms, will undoubtedly provide deeper insights into the molecular basis of their functional diversity and further empower their application in biotechnology and medicine.

References

  • Busch, W., Wunderlich, M., & Schöffl, F. (2005). Galactinol synthase1. A novel heat shock factor target gene responsible for heat-induced synthesis of raffinose family oligosaccharides in Arabidopsis. Plant Physiology, 139(2), 849–859. [Link]

  • dos Santos, T. B., et al. (2022). Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance. PLoS ONE, 17(9), e0274768. [Link]

  • Le, H., et al. (2020). CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds. Frontiers in Plant Science, 11, 607543. [Link]

  • Sengupta, S., et al. (2015). Significance of galactinol and raffinose family oligosaccharide synthesis in plants. Frontiers in Plant Science, 6, 656. [Link]

  • Kim, Y. S., et al. (2014). Arabidopsis galactinol synthase AtGolS2 improves drought tolerance in the monocot model Brachypodium distachyon. Planta, 240(2), 423–433. [Link]

  • Liu, J. J., Krenz, D. C., Galat, A., & Pharr, D. M. (1995). Galactinol synthase from kidney bean cotyledon and zucchini leaf. Purification and N-terminal sequencing. Plant Physiology, 109(3), 965–972. [Link]

  • Taji, T., et al. (2002). Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal, 29(4), 417–426. [Link]

  • Zhou, J., et al. (2014). Systematic Analysis of Galactinol Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses. International Journal of Molecular Sciences, 24(13), 10851. [Link]

  • Ribeiro, A., et al. (2000). Soybean seed galactinol synthase activity as determined by a novel colorimetric assay. Revista Brasileira de Fisiologia Vegetal, 12(3), 203-212. [Link]

  • Nishizawa, A., et al. (2008). Galactinol and raffinose constitute a novel function to protect plants from oxidative damage. Plant Physiology, 147(3), 1251–1263. [Link]

  • Salvi, P., et al. (2021). A conserved NAG motif is critical to the catalytic activity of galactinol synthase, a key regulatory enzyme of RFO biosynthesis. Biochemical Journal, 478(21), 3939–3955. [Link]

  • Unda, F., et al. (2011). Isolation and characterization of galactinol synthases from hybrid poplar. Journal of Experimental Botany, 63(3), 1349–1360. [Link]

  • Unda, F., et al. (2012). Isolation and characterization of galactinol synthases from hybrid poplar. Journal of Experimental Botany, 63(3), 1349–1360. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.